molecular formula C21H40BrNO11 B606379 Bromoacetamido-PEG8-acid

Bromoacetamido-PEG8-acid

カタログ番号: B606379
分子量: 562.4 g/mol
InChIキー: KLVSMPBQYRYTMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoacetamido-PEG8-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVSMPBQYRYTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bromoacetamido-PEG8-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Bromoacetamido-PEG8-acid, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile molecule featuring a bromoacetamide group at one end and a carboxylic acid at the other, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide moiety serves as a thiol-reactive group, enabling covalent linkage to cysteine residues in proteins and peptides. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

PropertyValue
Molecular Formula C21H40BrNO11
Molecular Weight 562.45 g/mol
CAS Number 1698019-89-4
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in water and DCM
Storage Conditions -20°C, protect from moisture

Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in the targeted delivery of therapeutics and the degradation of specific proteins.

  • Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid end of the linker is typically activated and reacted with lysine (B10760008) residues on the antibody. The bromoacetamide end is then conjugated to a thiol-containing drug molecule. This allows for the targeted delivery of the cytotoxic agent to cancer cells.[1]

  • PROTACs: this compound is also employed as a linker in the synthesis of PROTACs.[2][3] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length and composition are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Experimental Protocols

Thiol-Bromoacetamide Conjugation (General Protocol)

This protocol describes the conjugation of the bromoacetamide moiety of this compound to a thiol-containing molecule, such as a protein with accessible cysteine residues.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the linker

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Desalting column for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Remove the reducing agent using a desalting column.

  • Linker Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The reaction is typically carried out at room temperature for 1-4 hours or overnight at 4°C with gentle stirring. The optimal pH for the reaction of bromoacetyl groups with thiols is between 7 and 8.

  • Quenching: Add a molar excess of a quenching reagent to react with any unreacted bromoacetamide groups.

  • Purification: Remove excess linker and quenching reagent using a desalting column or dialysis.

  • Characterization: The resulting conjugate can be characterized by techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Amine-Carboxylic Acid Conjugation (General Protocol)

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

  • Amine-containing molecule in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.5 for conjugation)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve this compound in an activation buffer (e.g., MES, pH 4.7-6.0). Add a 1.2 to 2-fold molar excess of EDC and NHS over the linker. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation Reaction: Add the activated linker solution to the amine-containing molecule in a conjugation buffer (e.g., PBS, pH 7.2-8.5). The reaction is typically allowed to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

  • Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

  • Characterization: Analyze the conjugate using appropriate techniques to confirm successful conjugation.

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key applications and workflows involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation ADC_Mechanism cluster_1 Antibody-Drug Conjugate (ADC) Workflow ADC Antibody-Drug Conjugate (Antibody-Linker-Drug) Binding Binding to Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Expressing) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cytotoxic_Drug Cytotoxic Drug Drug_Release->Cytotoxic_Drug Cell_Death Apoptosis Cytotoxic_Drug->Cell_Death Bioconjugation_Workflow cluster_2 General Bioconjugation Workflow start Start protein_prep Protein/ Molecule Prep start->protein_prep linker_prep Linker Activation start->linker_prep conjugation Conjugation Reaction protein_prep->conjugation linker_prep->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., SEC) quenching->purification analysis Analysis (MS, SDS-PAGE) purification->analysis end End analysis->end

References

An In-depth Technical Guide to Bromoacetamido-PEG8-acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamido-PEG8-acid, a heterobifunctional linker critical in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details its chemical structure, a representative synthesis protocol, and its role in targeted protein degradation.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid. The molecule is characterized by an eight-unit PEG chain, which imparts hydrophilicity and favorable pharmacokinetic properties.

The bromoacetamide group is a reactive electrophile that readily forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[1] This specific reactivity makes it an ideal functional group for conjugation to biomolecules. The terminal carboxylic acid, on the other hand, can be activated to react with primary amines, forming a stable amide bond.[2] This dual functionality allows for the sequential or orthogonal conjugation of two different molecules.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C21H40BrNO11[2]
Molecular Weight 562.5 g/mol [2]
CAS Number 1698019-89-4[2]
Appearance White to off-white solid or viscous oilN/A
Solubility Soluble in water and most organic solvents[2]
Storage Conditions -20°C, under inert atmosphere[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available amino-PEG8-acid with a protected amine, commonly with a tert-butoxycarbonyl (Boc) group. The synthesis involves the deprotection of the amine followed by bromoacetylation.

Representative Experimental Protocol

Step 1: Deprotection of Boc-amino-PEG8-acid

A solution of Boc-amino-PEG8-acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or dioxane, is treated with an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction mixture is stirred at room temperature for a specified period to ensure complete removal of the Boc protecting group. The solvent and excess acid are then removed under reduced pressure to yield the crude amino-PEG8-acid salt, which can be used in the next step without further purification.

Step 2: Bromoacetylation of Amino-PEG8-acid

The crude amino-PEG8-acid salt is dissolved in an aprotic solvent, such as DCM or N,N-dimethylformamide (DMF), and a base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the salt and deprotonate the primary amine. The reaction mixture is cooled in an ice bath, and a solution of bromoacetyl bromide or bromoacetic anhydride (B1165640) in the same solvent is added dropwise. The reaction is allowed to proceed at low temperature and then warmed to room temperature. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is dried, and the solvent is evaporated to yield the crude this compound. Purification is typically performed using column chromatography on silica (B1680970) gel.

A summary of a representative synthesis protocol is provided in Table 2.

Table 2: Representative Synthesis Protocol for this compound

StepReagents and SolventsTypical Reaction ConditionsWork-up and Purification
1. Deprotection Boc-amino-PEG8-acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM)Stir at room temperature for 2-4 hoursRemoval of solvent and excess acid under reduced pressure
2. Bromoacetylation Amino-PEG8-acid, Bromoacetyl bromide, Triethylamine (TEA), Dichloromethane (DCM)Stir at 0°C to room temperature for 4-12 hoursAqueous work-up followed by column chromatography

Application in PROTACs: A Workflow

This compound is a valuable linker for the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5]

The synthesis of a PROTAC using this compound typically involves two key conjugation steps:

  • Reaction with a Target Protein Ligand: The carboxylic acid moiety of the linker is activated (e.g., using HATU or EDC/NHS) and reacted with an amine-containing ligand that binds to the target protein.

  • Reaction with an E3 Ligase Ligand: The bromoacetamide group of the linker is then reacted with a thiol-containing ligand that binds to an E3 ubiquitin ligase.

The following diagram illustrates the general experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker Bromoacetamido- PEG8-acid Activated_Linker Activated Linker (-COOH activated) Linker->Activated_Linker Activation (e.g., HATU) Target_Ligand Target Protein Ligand (with -NH2) Intermediate Linker-Target Ligand Conjugate Target_Ligand->Intermediate E3_Ligand E3 Ligase Ligand (with -SH) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Activated_Linker->Intermediate Amide Bond Formation Intermediate->PROTAC Thioether Bond Formation

PROTAC Synthesis Workflow

Role in the Ubiquitin-Proteasome Pathway

Once assembled, the PROTAC molecule can hijack the cell's natural protein degradation machinery. The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_cellular_process PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Proximity-induced Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Ub_Target Polyubiquitinated Target Protein Polyubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

References

An In-Depth Technical Guide to the Core Mechanism of Action of Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for Bromoacetamido-PEG8-acid, a heterobifunctional linker critical in the field of bioconjugation. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and drug development.

Core Mechanism of Action: Thiol-Alkylation

The primary mechanism of action of this compound revolves around the specific and covalent modification of sulfhydryl (thiol) groups, most notably those found in the cysteine residues of proteins and peptides. This reaction, a form of thiol-alkylation, proceeds via a nucleophilic substitution (SN2) pathway.

The process is initiated by the deprotonation of the cysteine's thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). This deprotonation is pH-dependent, with the pKa of cysteine's thiol group typically around 8.3-8.5 in peptides and proteins. Consequently, the reaction is more efficient at a pH at or slightly above this pKa. The thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetamide moiety. This results in the displacement of the bromide ion, a good leaving group, and the formation of a stable thioether bond between the linker and the cysteine residue.[1]

The polyethylene (B3416737) glycol (PEG) spacer of the this compound linker enhances the water solubility and biocompatibility of the resulting conjugate.[2] The terminal carboxylic acid group provides a versatile handle for subsequent conjugation to other molecules, such as drugs, imaging agents, or other biomolecules, through standard amine-reactive coupling chemistries.[2]

Quantitative Data: Reaction Kinetics and pH Dependence

The reaction between bromoacetamide and cysteine is highly dependent on pH. While maleimides, another common thiol-reactive chemistry, are more reactive at a lower pH (around 6.5-7.5)[3], bromoacetamides exhibit optimal reactivity at a higher pH range.

ParameterValue/RangeReference
Optimal pH for Cysteine Alkylation 7.5 - 9.0[4]
Typical Reaction Time 30 - 60 minutes[5]
Typical Reaction Temperature Room Temperature or 37°C[5]
Relative Reactivity vs. Maleimide (B117702) at pH 6.5 2-3 orders of magnitude lower[4]
Chemoselectivity at pH 9.0 High for thiols over amines and imidazoles[4]

It has been demonstrated that a significant kinetic discrimination of 2-3 orders of magnitude in rate constants can be achieved between maleimide and bromoacetyl functions when the reactions with thiols are performed at pH 6.5, with maleimides being the more reactive species.[4] However, the bromoacetyl function retains high chemoselectivity at higher pH values (e.g., pH 9.0), where it reacts efficiently with thiols without significant side reactions with other nucleophilic groups like amines or imidazoles.[4] The optimal pH for the alkylation of cysteine residues with bromoacetic acid, a related compound, is typically in the range of 7.5 to 8.5.[5]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Reduction Buffer: e.g., Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 5.0-6.0

  • Conjugation Buffer: e.g., 50 mM Tris or HEPES buffer, pH 8.0-8.5, containing 150 mM NaCl and 10 mM EDTA

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Quenching solution: e.g., 1 M N-acetyl-L-cysteine or 1 M 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes (10 kDa MWCO)

  • Analytical instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the protein in Reduction Buffer to a final concentration of 5-10 mg/mL.[6]

    • If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 1.5 to 10-fold molar excess of TCEP to the protein solution.[6] The exact amount should be optimized to selectively reduce the target cysteines without disrupting structural disulfide bonds.

    • Incubate at room temperature for 30-60 minutes. Performing the reduction at a lower pH (5.0-6.0) can help prevent inter-protein disulfide shuffling.[6]

    • Immediately before conjugation, remove the excess TCEP using a desalting column or buffer exchange into the Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal ratio should be determined empirically.

    • Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add an excess of the quenching solution (e.g., N-acetyl-L-cysteine) to a final concentration of ~10 mM to react with any unreacted bromoacetamide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization of the Conjugate:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Determine the drug-to-antibody ratio (DAR) or degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Further characterization can be performed using techniques like hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC) to assess the distribution of different conjugated species.[5]

Visualizations

G Mechanism of Thiol-Alkylation cluster_reactants Reactants cluster_reaction Reaction This compound Br-CH2-CO-NH-PEG8-COOH This compound->SN2_Attack Cysteine Protein-SH Thiolate Protein-S⁻ Cysteine->Thiolate Deprotonation (pH > pKa) Thiolate->SN2_Attack Transition_State [Protein-S---CH2---Br]⁻ SN2_Attack->Transition_State SN2 Attack Product Protein-S-CH2-CO-NH-PEG8-COOH (Stable Thioether Bond) Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group G Experimental Workflow for Protein Conjugation Start Start Protein_Prep Protein Preparation (5-10 mg/mL) Start->Protein_Prep Reduction Selective Reduction of Cysteines (TCEP, pH 5-6) Protein_Prep->Reduction Buffer_Exchange Buffer Exchange into Conjugation Buffer (pH 8.0-8.5) Reduction->Buffer_Exchange Conjugation Addition of this compound Buffer_Exchange->Conjugation Incubation Incubation (1-2h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quenching with N-acetyl-L-cysteine Incubation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HIC) Purification->Characterization End End Characterization->End G Application in Antibody-Drug Conjugate (ADC) Synthesis cluster_components Components cluster_synthesis Synthesis Steps Antibody Antibody with Engineered Cysteine Step2 2. Conjugate Intermediate to Antibody's Cysteine Residue Antibody->Step2 Linker This compound Step1 1. Conjugate Drug to Linker's Carboxylic Acid Group Linker->Step1 Drug Cytotoxic Drug Drug->Step1 Intermediate Drug-PEG8-Bromoacetamide Step1->Intermediate Intermediate->Step2 ADC ADC Step2->ADC

References

Navigating the Solubility of Bromoacetamido-PEG8-acid in Aqueous Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The therapeutic promise of complex biomolecules has driven the development of sophisticated chemical tools to modulate their function, delivery, and degradation. Bromoacetamido-PEG8-acid has emerged as a valuable linker in this context, featuring a bromoacetamide group for covalent reaction with thiol moieties (e.g., cysteine residues in proteins) and a terminal carboxylic acid for conjugation to amine groups. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer is a deliberate design choice to improve the overall physicochemical properties of the resulting conjugate, most notably its solubility in aqueous media.[1][2][3] This guide will delve into the factors governing the solubility of this linker and provide the necessary methodologies to quantify it.

Physicochemical Properties Influencing Solubility

The solubility of this compound in aqueous buffers is primarily governed by the interplay of its functional groups and the PEG spacer.

  • Polyethylene Glycol (PEG) Spacer: The hydrophilic nature of the PEG chain is the dominant contributor to the molecule's water solubility.[4][5] The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, facilitating its dissolution.[6]

  • Terminal Carboxylic Acid: The carboxylic acid group introduces pH-dependent solubility. At pH values above its pKa, the carboxyl group will be deprotonated to form a carboxylate anion, which is more soluble in water. Conversely, at pH values below its pKa, the carboxylic acid will be in its neutral, less soluble form.

  • Bromoacetamide Group: The bromoacetamide group is a reactive moiety designed for conjugation. While it contributes to the overall polarity of the molecule, its primary influence is on chemical reactivity rather than solubility.

Due to these features, this compound is generally described as soluble in water, as well as in organic solvents like dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO).[7][8] However, for precise formulation and experimental design, quantitative determination of its solubility in relevant aqueous buffers is essential.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various aqueous buffers (e.g., PBS, Tris, HEPES) at different pH values is not available in peer-reviewed literature or manufacturer's technical datasheets. The following table is provided as a template for researchers to populate with their own experimental data.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Method of Determination
Phosphate-Buffered Saline (PBS)7.425Data to be determinedData to be determinede.g., Shake-Flask
Phosphate-Buffered Saline (PBS)5.025Data to be determinedData to be determinede.g., Shake-Flask
Tris Buffer8.025Data to be determinedData to be determinede.g., Shake-Flask
Acetate Buffer4.525Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the aqueous solubility of this compound, two standard protocols are detailed below: a thermodynamic equilibrium solubility assay and a kinetic solubility assay.

Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

This method is considered the gold standard for determining the true or thermodynamic solubility of a compound.[3][9][10]

Objective: To determine the saturation concentration of this compound in a specific aqueous buffer at equilibrium.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with the buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve of known concentrations.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery and provides an estimate of solubility under non-equilibrium conditions, which can be relevant for in vitro assays.[1][8]

Objective: To rapidly assess the concentration at which this compound precipitates from a solution prepared by diluting a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Liquid handling system or multichannel pipettes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells to minimize its effect on solubility.

  • Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which a significant increase in turbidity or a deviation from linear absorbance is observed is considered the kinetic solubility.

Applications in Bioconjugation and Drug Development

This compound is a key component in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[5][11][12] The linker bridges a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Environment POI_Ligand Protein of Interest (POI) Ligand Linker This compound (as linker) POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin

Caption: Logical workflow of PROTAC-mediated protein degradation.

The workflow for utilizing this compound in the synthesis of a bioconjugate, such as for a PROTAC, involves a series of well-defined chemical reactions.

Bioconjugation_Workflow start Start: Reagents reagent1 This compound start->reagent1 reagent2 Thiol-containing Molecule (e.g., Protein with Cysteine) start->reagent2 reagent3 Amine-containing Molecule (e.g., E3 Ligase Ligand) start->reagent3 step1 Step 1: Thiol-Alkylation (pH 6.5-7.5) reagent1->step1 reagent2->step1 step2 Step 2: Amide Coupling (EDC/NHS or similar activators) reagent3->step2 intermediate Intermediate Conjugate (Amine-reactive) step1->intermediate intermediate->step2 product Final Bioconjugate step2->product purification Purification (e.g., Chromatography) product->purification end End: Characterized Product purification->end

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a well-designed bifunctional linker with inherent properties that favor aqueous solubility, a critical factor for its successful application in drug discovery and development. While specific quantitative solubility data remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these crucial parameters. Understanding and quantifying the solubility of this linker in relevant biological buffers will enable more robust and reproducible experimental design, ultimately accelerating the development of novel bioconjugate therapeutics.

References

Bromoacetamido-PEG8-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromoacetamido-PEG8-acid

This guide provides detailed technical information on the properties and applications of this compound, a key reagent in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a heterobifunctional linker molecule. The bromoacetamido group provides a reactive site for nucleophilic substitution, often with thiol groups, while the terminal carboxylic acid can be coupled with primary amines to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility of the resulting conjugate in aqueous media.[1][2]

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C21H40BrNO11[1][2][3]
Molecular Weight 562.45 g/mol [2][4][5]
CAS Number 1698019-89-4[1][3]

Application in PROTAC Synthesis

This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4][5] The linker is a critical component of a PROTAC, connecting a ligand that binds to an E3 ubiquitin ligase with another ligand that binds to the specific protein targeted for degradation.[4][5]

The logical workflow for the role of this linker in the formation and mechanism of action of a PROTAC is illustrated below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action L1 E3 Ligase Ligand PROTAC PROTAC Molecule L1->PROTAC Amide Bond Formation L2 Target Protein Ligand L2->PROTAC Nucleophilic Substitution Linker This compound Linker->PROTAC E3 E3 Ubiquitin Ligase Ternary Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary E3->Ternary TP Target Protein TP->Ternary Ub Ubiquitination Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Figure 1: Logical workflow of PROTAC synthesis and function using a PEG8 linker.

Experimental Protocols

While specific experimental protocols are highly dependent on the particular ligands and target proteins, a general methodology for the synthesis of a PROTAC using this compound is outlined below. This is a representative protocol and may require optimization.

Protocol: Two-step PROTAC Synthesis

  • Amide Coupling of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (containing a primary amine) and this compound in a suitable anhydrous solvent (e.g., Dimethylformamide, DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

    • Stir the reaction at room temperature for a specified duration (e.g., 2-4 hours), monitoring progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, purify the resulting intermediate (E3 Ligand-Linker conjugate) using reverse-phase HPLC (High-Performance Liquid Chromatography).

  • Alkylation of Target Protein Ligand:

    • Dissolve the purified E3 Ligand-Linker conjugate and the target protein ligand (containing a nucleophilic group, such as a thiol) in a polar aprotic solvent (e.g., DMF).

    • Add a mild base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction with the bromoacetamido group.

    • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by LC-MS.

    • Purify the final PROTAC conjugate using reverse-phase HPLC to yield the high-purity product.

Note: All synthesis and purification steps should be carried out under appropriate laboratory safety conditions. The purity and identity of the final compound should be confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) and high-resolution mass spectrometry.

References

The Role of PEG Linkers in Revolutionizing Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Polyethylene (B3416737) Glycol (PEG) linkers has marked a paradigm shift in drug discovery and development. These versatile, synthetic polymers have become an indispensable tool for optimizing the therapeutic efficacy of a wide range of molecules, from small-molecule drugs to large biologics like antibodies and proteins. By covalently attaching PEG chains, a process known as PEGylation, researchers can significantly enhance a drug's pharmacokinetic and pharmacodynamic properties, leading to improved stability, prolonged circulation time, reduced immunogenicity, and enhanced solubility. This in-depth technical guide provides a comprehensive overview of PEG linkers, their diverse applications, and the critical role they play in modern therapeutics.

Core Concepts of PEG Linkers

At its core, a PEG linker is a polymer composed of repeating ethylene (B1197577) glycol units. The general structure is HO-(CH₂CH₂O)n-H, where 'n' represents the number of repeating units, which determines the molecular weight of the PEG chain. The terminal hydroxyl groups can be chemically modified to create reactive moieties that allow for covalent attachment to various functional groups on a drug molecule, such as amines, thiols, or carboxyl groups.

The unique physicochemical properties of PEG are central to its utility in drug delivery. Its high water solubility and flexible, uncharged nature create a hydrophilic shield around the conjugated drug. This "stealth" effect sterically hinders interactions with proteolytic enzymes and the host's immune system, thereby reducing degradation and immunogenic responses.[1][2] Furthermore, the increased hydrodynamic radius of the PEGylated conjugate reduces its renal clearance, leading to a significantly longer half-life in the bloodstream.[1][]

Types of PEG Linkers: A Structural and Functional Overview

The versatility of PEG linkers stems from the ability to tailor their architecture to specific therapeutic needs. The primary classifications are based on their structure (linear vs. branched) and their stability in vivo (cleavable vs. non-cleavable).

Linear vs. Branched PEG Linkers
  • Linear PEG Linkers: These consist of a single, straight chain of polyethylene glycol. They are the most common type of PEG linker and offer a straightforward approach to PEGylation with predictable behavior.[4]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to even greater shielding and a more pronounced increase in circulation half-life.[4][] Branched PEGs can also offer higher drug loading capacity in certain applications.[]

Cleavable vs. Non-Cleavable PEG Linkers
  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the drug and the carrier molecule. The drug is released only after the complete degradation of the carrier, typically within the lysosome of a target cell. This approach offers high plasma stability and a reduced risk of premature drug release.[6][7]

  • Cleavable PEG Linkers: These are designed with a labile bond that can be broken under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes.[6] This allows for controlled and targeted drug release at the desired site of action, potentially minimizing off-target toxicity.

Bifunctional PEG Linkers

Bifunctional PEG linkers possess reactive groups at both ends of the PEG chain, enabling the crosslinking of two different molecules. These are further categorized as:

  • Homobifunctional PEG Linkers: Contain the same reactive group at both ends.

  • Heterobifunctional PEG Linkers: Feature different reactive groups at each end, allowing for the specific and controlled conjugation of two distinct molecular entities.

Quantitative Impact of PEG Linkers on Pharmacokinetics

The strategic use of PEG linkers can dramatically alter the pharmacokinetic profile of a therapeutic agent. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and architecture on key parameters like half-life and clearance.

Drug/MoleculePEG Linker TypePEG Molecular Weight (kDa)Half-life (t½)Change in Half-lifeReference
Recombinant Human TIMP-1Linear2028 hours25-fold increase[8]
Affibody-MMAE ConjugateLinear449.2 minutes2.5-fold increase[9]
Affibody-MMAE ConjugateLinear10219.0 minutes11.2-fold increase[9]
Generic PEG PolymerLinear618 minutes-[]
Generic PEG PolymerLinear5016.5 hours-[]

Table 1: Impact of PEG Linker Length on Half-life. This table demonstrates the general trend of increasing half-life with increasing PEG molecular weight.

ADC Linker TypePEG LengthClearance Rate (mL/day/kg)Reference
Glucuronide-MMAEPEG4~15[10]
Glucuronide-MMAEPEG8~5[10]
Glucuronide-MMAEPEG12~4[10]
Glucuronide-MMAEPEG24~4[10]

Table 2: Impact of PEG Linker Length on ADC Clearance. This data suggests that increasing PEG linker length generally leads to a decrease in the clearance rate of antibody-drug conjugates.

Linker ArchitecturePEG Molecular Weight (kDa)Hydrodynamic Radius (nm)Reference
Linear206.1[11]
Branched (Four-Arm)206.4[11]
Linear409.58[11]
Branched (Four-Arm)408.91[11]

Table 3: Comparison of Hydrodynamic Radius for Linear vs. Branched PEG Linkers. This table highlights that branched PEG linkers can result in a larger hydrodynamic radius compared to their linear counterparts of the same molecular weight.

Experimental Protocols: A Guide to PEGylation and Characterization

The successful implementation of PEGylation technology requires robust and well-defined experimental procedures. This section outlines the key steps involved in the synthesis, purification, and characterization of PEGylated molecules.

General Protocol for Protein PEGylation using NHS-Ester Chemistry

N-Hydroxysuccinimide (NHS) ester chemistry is a widely used method for PEGylating proteins by targeting primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Amine-reactive PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a compatible buffer like PBS.[12]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.[12]

  • PEGylation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A common starting point is a 20-fold molar excess.[13] The final concentration of the organic solvent should be kept low (ideally <10% v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13]

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester.[14]

  • Purification: Remove unreacted PEG and byproducts using dialysis or size-exclusion chromatography.[13][14]

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique for separating PEGylated proteins from unreacted protein and free PEG based on their differences in hydrodynamic radius.[]

Principle: Larger molecules (PEGylated proteins) are excluded from the pores of the chromatography resin and therefore elute earlier, while smaller molecules (unreacted protein and free PEG) can enter the pores and have a longer retention time.

General Procedure:

  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified PEGylated protein.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the success of PEGylation and to determine the degree of modification.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylation increases the apparent molecular weight of a protein, which can be visualized as a band shift on an SDS-PAGE gel.[16]

  • Mass Spectrometry (MS): MS is a crucial tool for determining the precise molecular weight of the PEGylated protein and for identifying the sites of PEGylation.[17][18]

  • High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion HPLC (SEC-HPLC) and reversed-phase HPLC (RP-HPLC) are used to assess the purity and heterogeneity of the PEGylated product.[19]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and processes involving PEG linkers, the following diagrams, created using the DOT language, illustrate key concepts.

PEG_Linker_Types Types of PEG Linkers PEG_Linkers PEG Linkers Structure Structure PEG_Linkers->Structure Stability Stability PEG_Linkers->Stability Linear Linear Structure->Linear Branched Branched Structure->Branched Cleavable Cleavable Stability->Cleavable Non_Cleavable Non-Cleavable Stability->Non_Cleavable

Caption: A classification of PEG linkers based on their structure and in vivo stability.

PEGylation_Workflow General PEGylation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Protein_Preparation Protein Preparation PEGylation_Reaction PEGylation Reaction Protein_Preparation->PEGylation_Reaction PEG_Activation PEG Reagent Activation PEG_Activation->PEGylation_Reaction Quenching Quenching PEGylation_Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: A schematic of the key steps in a typical protein PEGylation experiment.

ADC_Internalization_Pathway Antibody-Drug Conjugate Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Antigen_Binding Antigen Binding ADC->Antigen_Binding 1. Binding to surface antigen Tumor_Cell Tumor Cell Endocytosis Receptor-Mediated Endocytosis Tumor_Cell->Endocytosis 2. Internalization Antigen_Binding->Tumor_Cell Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxic Effect

Caption: The cellular mechanism of action for a typical antibody-drug conjugate.[20][21][22]

Interferon_Signaling_Pathway Pegylated Interferon Signaling Pathway Peg_IFN Pegylated Interferon-u03B1 IFNAR IFN-u03B1 Receptor (IFNAR1/IFNAR2) Peg_IFN->IFNAR 1. Binding JAK_STAT JAK-STAT Pathway Activation IFNAR->JAK_STAT 2. Receptor Dimerization STAT_Dimerization STAT1/STAT2 Dimerization JAK_STAT->STAT_Dimerization 3. Phosphorylation ISGF3 ISGF3 Complex Formation (STAT1/STAT2/IRF9) STAT_Dimerization->ISGF3 Nuclear_Translocation Nuclear Translocation ISGF3->Nuclear_Translocation 4. ISRE Interferon-Stimulated Response Elements (ISRE) Nuclear_Translocation->ISRE 5. Binding to DNA ISG_Transcription Transcription of Interferon- Stimulated Genes (ISGs) ISRE->ISG_Transcription Antiviral_Response Antiviral Response ISG_Transcription->Antiviral_Response 6. Protein Expression

Caption: The signaling cascade initiated by pegylated interferon-alpha binding to its receptor.[23][24][25]

Conclusion

PEG linkers have firmly established themselves as a cornerstone of modern drug development. Their ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of therapeutic molecules has led to the successful development of numerous approved drugs with improved efficacy and patient compliance. The continued innovation in PEG linker chemistry, including the development of novel architectures and cleavable strategies, promises to further expand their application and impact in addressing unmet medical needs. This guide provides a foundational understanding of the core principles, quantitative effects, and practical methodologies associated with PEG linkers, serving as a valuable resource for researchers and professionals in the field of drug discovery.

References

An In-depth Technical Guide to Bromoacetamido-PEG8-acid (CAS Number: 1698019-89-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid, with CAS number 1698019-89-4, is a heterobifunctional crosslinker that has emerged as a critical tool in the field of targeted protein degradation. Specifically, it serves as a polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is characterized by a bromoacetamide group at one end and a carboxylic acid group at the other, connected by an eight-unit polyethylene glycol (PEG8) spacer. The bromoacetamide moiety serves as a reactive handle for conjugation to thiol groups, while the carboxylic acid can form a stable amide bond with primary amines. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1698019-89-4[1][2]
Molecular Formula C21H40BrNO11[2]
Molecular Weight 562.45 g/mol [3][4]
Appearance Pale Yellow Oily Liquid or Solid[5]
Solubility Soluble in Water, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)[2][6]
Purity Typically >95%[7]
Storage Conditions -20°C for long-term storage[2][6]
SMILES O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(CBr)=O[1]

Mechanism of Action in PROTACs

The primary application of this compound is as a linker in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][3]

The mechanism of action of a PROTAC is as follows:

  • The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

  • The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

The this compound linker plays a crucial role in this process by providing the appropriate length and flexibility to allow for the formation of a stable and productive ternary complex.

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome system, which is hijacked by PROTACs for targeted protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfer AMP_PPi AMP + PPi Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Recruitment E3 E3 Ubiquitin Ligase Ub Ubiquitin (Ub) ATP ATP ATP->E1 Activation POI Protein of Interest (POI) PROTAC PROTAC PROTAC->E3 Binds PROTAC->POI Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->Ub Recycling Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

General Synthesis Workflow

Synthesis_Workflow start Commercially available HO-PEG8-COOH step1 Protection of Carboxylic Acid start->step1 step2 Activation of Hydroxyl Group (e.g., Mesylation) step1->step2 step3 Azide Substitution step2->step3 step4 Azide Reduction to Amine step3->step4 intermediate Amino-PEG8-ester step4->intermediate step5 Bromoacetylation of Amine intermediate->step5 step6 Deprotection of Carboxylic Acid step5->step6 final_product This compound step6->final_product

Caption: A plausible synthetic workflow for this compound.

Protocol 1: Bromoacetylation of Amino-PEG-Acid (General Procedure)

This protocol describes a general method for the bromoacetylation of an amine-terminated PEG acid, which is the final key step in the synthesis of this compound.

Materials:

  • Amino-PEG8-acid

  • Bromoacetyl bromide or Bromoacetic acid N-hydroxysuccinimide ester (Br-Ac-NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Amino-PEG8-acid (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere of argon or nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

  • Slowly add a solution of bromoacetyl bromide (1.1 equivalents) or Br-Ac-NHS (1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid.

  • The product is then extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling of this compound to a Primary Amine (General Procedure)

This protocol outlines the general procedure for conjugating the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a ligand for a target protein).

Materials:

  • This compound

  • Amine-containing molecule

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DCM

  • DIPEA

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add the activated Bromoacetamido-PEG8-NHS ester solution to the solution of the amine-containing molecule.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is worked up and the product is purified, typically by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a versatile and valuable tool for the synthesis of PROTACs and other bioconjugates. Its well-defined structure, with two distinct reactive functionalities and a hydrophilic PEG spacer, allows for the controlled and efficient construction of complex molecules for targeted drug delivery and protein degradation. Understanding its properties and the experimental protocols for its use is essential for researchers and scientists working at the forefront of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Bromoacetamido-PEG8-acid Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a heterobifunctional linker that enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to sulfhydryl groups of cysteine residues in proteins, peptides, and other biomolecules. This bioconjugation technique is widely employed in drug development and research to enhance the therapeutic properties of biomolecules. The bromoacetamide group reacts specifically with the thiol side chain of cysteine residues to form a stable thioether bond, while the terminal carboxylic acid allows for further conjugation to other molecules of interest.

The incorporation of the hydrophilic eight-unit polyethylene glycol (PEG8) chain offers several advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated biomolecule.[1][2] These attributes make this compound a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[3][4]

Reaction Mechanism

The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile and attacks the electrophilic carbon of the bromoacetamide group. This results in the displacement of the bromide ion and the formation of a stable carbon-sulfur (thioether) bond.

The reaction rate is pH-dependent, with optimal conditions typically between pH 7.5 and 8.5.[1] In this pH range, a significant portion of the cysteine thiol groups are in the more nucleophilic thiolate form, facilitating the reaction.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating ADCs that specifically target cancer cells.[4] The PEG spacer enhances the solubility and stability of the ADC.

  • PEGylation of Proteins and Peptides: The conjugation of this compound to therapeutic proteins and peptides can improve their pharmacokinetic and pharmacodynamic properties. This includes increasing their half-life in circulation and reducing their immunogenicity.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a component of the linker in PROTACs, which are molecules designed to induce the degradation of specific target proteins.[3]

  • Surface Modification: This linker can be used to modify the surface of nanoparticles and other materials to improve their biocompatibility and reduce non-specific binding.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein with available cysteine residues. Optimization of the reaction conditions (e.g., molar ratio of reactants, pH, temperature, and incubation time) is recommended for each specific protein.

Materials:

  • Cysteine-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP or DTT to the protein solution and incubate at room temperature for 1-2 hours.

    • Remove the reducing agent using a desalting column or dialysis against the reaction buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or DMF).

    • Add the desired molar excess of this compound to the protein solution. A starting point is a 10- to 20-fold molar excess of the PEG linker over the protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to ensure that all unreacted this compound is consumed.

  • Purification:

    • Remove unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization:

    • The extent of conjugation (degree of PEGylation) can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

    • Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the precise molecular weight of the conjugate and confirm the number of attached PEG linkers.[5]

    • The concentration of the purified conjugate can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Data Presentation

Table 1: Representative Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.5 - 8.5Higher pH increases the rate of reaction but may also increase the risk of off-target reactions with other nucleophilic residues like lysine.
Molar Excess of Linker 10 - 50 foldThe optimal molar excess should be determined empirically to achieve the desired degree of labeling while minimizing protein aggregation.
Reaction Temperature 4°C - Room TemperatureLower temperatures can help to maintain protein stability during the conjugation reaction.
Incubation Time 2 - 16 hoursLonger incubation times may be necessary at lower temperatures or with lower molar excesses of the linker.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can increase the reaction rate but may also lead to aggregation.

Visualizations

Signaling Pathway Diagram

Below is a diagram illustrating the mechanism of action of an antibody-drug conjugate (ADC) targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In this example, a monoclonal antibody targeting EGFR is conjugated to a cytotoxic drug via a linker such as one derived from this compound.

EGFR_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates ADC Anti-EGFR ADC (Bromoacetamido-PEG8 Linker) ADC->EGFR Binds Internalized_ADC Internalized ADC EGFR->Internalized_ADC Internalization RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Drug Release DNA_Damage DNA Damage & Apoptosis Drug->DNA_Damage RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and ADC mechanism of action.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preparation and characterization of a protein conjugated with this compound.

Conjugation_Workflow cluster_analysis Analysis Methods Start Start: Cysteine-containing Protein Reduction 1. Reduction of Disulfides (optional) (e.g., TCEP, DTT) Start->Reduction Purification1 2. Removal of Reducing Agent (Desalting / Dialysis) Reduction->Purification1 Conjugation 3. Conjugation Reaction (Add this compound) Purification1->Conjugation Quenching 4. Quenching (e.g., 2-Mercaptoethanol) Conjugation->Quenching Purification2 5. Purification of Conjugate (SEC / Dialysis) Quenching->Purification2 Characterization 6. Characterization Purification2->Characterization End End: Purified Conjugate Characterization->End SDS_PAGE SDS-PAGE (Mobility Shift) Characterization->SDS_PAGE Mass_Spec Mass Spectrometry (MW Confirmation) Characterization->Mass_Spec Protein_Assay Protein Assay (Concentration) Characterization->Protein_Assay

Caption: Workflow for this compound conjugation.

References

Application Notes and Protocols for Amine Coupling with Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a heterobifunctional linker that plays a crucial role in bioconjugation and drug development.[1][2][3] Its structure features a terminal carboxylic acid and a bromoacetamide group, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond, while the bromoacetamide group can react with thiol groups.[1][2] This document provides a detailed protocol for the coupling of the carboxylic acid moiety of this compound to amine-containing molecules, a common strategy for attaching this versatile linker to proteins, peptides, or small molecule drugs.[4] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[1][5]

Chemical Structure and Properties

Structure:

Key Functional Groups:

  • Bromoacetamide: Reactive towards thiol groups (cysteine residues).

  • Carboxylic Acid: Can be activated to react with primary amine groups (lysine residues, N-terminus of proteins, or amine-containing small molecules).

  • PEG8 Spacer: A hydrophilic chain of eight ethylene (B1197577) glycol units that increases solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules.

Quantitative Data on Amine Coupling Efficiency

Precise yields and purity are dependent on the specific amine-containing molecule, reaction conditions, and purification methods. However, the following table provides representative data for the coupling of amine-reactive PEG linkers to proteins and peptides using EDC/NHS chemistry, which can be used as a general guideline.

ParameterAmine-Reactive PEG LinkerSubstrateCoupling Efficiency/YieldPurity of ConjugateAnalytical MethodReference
Yield mPEG-NHS (5 kDa)Cytochrome c45% (4 PEG chains), 34% (8 PEG chains)>95%Not specified[6]
Purity PEGylated NanoparticlesFluorescent DyeNearly quantitative coupling efficiencyNot specifiedNot specified[7]
Conjugation Efficiency QGRGG-PEG(0.5K)IL-274% (at K31)Not specifiedLC-MS[5]
Conjugation Efficiency QGEGG(PEG(5K))IFN96% (at K164)>99%LC-MS[5]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is the first step in a two-step conjugation reaction.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction:

    • In a reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.[8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[8]

Protocol 2: Amine Coupling of Activated this compound

This protocol details the reaction of the activated Bromoacetamido-PEG8-NHS ester with a primary amine-containing molecule.

Materials:

  • Activated Bromoacetamido-PEG8-NHS ester solution (from Protocol 1)

  • Amine-containing molecule (protein, peptide, or small molecule)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.[8]

  • Quenching Solution: 1 M Tris-HCl pH 8.0, 1 M hydroxylamine (B1172632) pH 8.5, or 1 M glycine.

Procedure:

  • Substrate Preparation:

    • Dissolve the amine-containing molecule in the Coupling Buffer to a known concentration.

  • Conjugation Reaction:

    • Immediately add the activated Bromoacetamido-PEG8-NHS ester solution to the solution of the amine-containing molecule. The final pH of the reaction mixture should be between 7.2 and 7.5.[8]

    • The optimal molar ratio of the PEG linker to the amine-containing molecule depends on the substrate and desired degree of PEGylation and should be determined empirically. A starting point is often a molar excess of the PEG linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 3: Purification of the Conjugate

The purification strategy depends on the nature of the conjugated molecule.

A. Purification of PEGylated Proteins:

  • Method: Size Exclusion Chromatography (SEC) is effective for separating the larger PEGylated protein from smaller, unreacted PEG linkers and reaction byproducts.[9]

  • Procedure:

    • Equilibrate an SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute the sample with the equilibration buffer.

    • Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

    • Pool the fractions containing the pure product.

B. Purification of PEGylated Small Molecules or Peptides:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is suitable for purifying smaller, non-protein conjugates.[9][10]

  • Procedure:

    • Equilibrate a C18 RP-HPLC column with a mixture of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Inject the filtered sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the components.

    • Collect fractions based on the peaks detected by a UV detector. The retention time of the conjugate will depend on its polarity relative to the starting materials.

    • Analyze the collected fractions to identify those containing the purified product.

Protocol 4: Characterization of the Conjugate

A. High-Performance Liquid Chromatography (HPLC):

  • HPLC can be used to assess the purity of the conjugate and quantify the extent of PEGylation.[11]

  • Both SEC and RP-HPLC methods can be employed for analytical purposes.

B. Mass Spectrometry (MS):

  • Mass spectrometry is a powerful tool for confirming the identity of the conjugate and determining the degree of PEGylation.[1][12]

  • Techniques such as MALDI-TOF or LC-ESI-MS can be used to measure the mass of the conjugate, which will be increased by the mass of the attached PEG linker(s).[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing prep_peg This compound Solution activation Activation of PEG-acid prep_peg->activation prep_amine Amine-containing Molecule Solution coupling Amine Coupling prep_amine->coupling prep_edc_nhs EDC/NHS Solution prep_edc_nhs->activation activation->coupling Activated PEG-NHS quenching Quenching coupling->quenching purification Purification (SEC or RP-HPLC) quenching->purification characterization Characterization (HPLC, MS) purification->characterization final_product Purified Conjugate characterization->final_product

Caption: Experimental workflow for amine coupling of this compound.

Application in Targeted Drug Delivery

targeted_drug_delivery cluster_conjugate Drug-PEG Conjugate cluster_cell Target Cell (e.g., Cancer Cell) drug Drug peg Bromoacetamido-PEG8-Linker drug->peg targeting_ligand Targeting Ligand (e.g., Antibody) peg->targeting_ligand receptor Cell Surface Receptor targeting_ligand->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release Linker Cleavage cell_death Cell Death drug_release->cell_death

References

Bromoacetamido-PEG8-acid: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

Bromoacetamido-PEG8-acid is a polyethylene (B3416737) glycol (PEG)-based linker that offers a combination of features making it a valuable tool in PROTAC development. The PEG8 component, consisting of eight repeating ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The bifunctional nature of this linker, with a bromoacetamide group on one end and a carboxylic acid on the other, allows for versatile and sequential conjugation to the POI and E3 ligase ligands. The bromoacetamide moiety can react with nucleophilic residues, such as cysteines, on a target protein ligand, forming a stable covalent bond. The terminal carboxylic acid can be activated to form an amide bond with an amine-containing E3 ligase ligand.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H40BrNO11[1]
Molecular Weight562.45 g/mol [1]
AppearanceWhite to off-white solid
SolubilitySoluble in water and dichloromethane (B109758) (DCM)[1]
Storage-20°C[1]

PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Reaction of the POI ligand with the bromoacetamide moiety of the linker.

  • Coupling of the E3 ligase ligand to the carboxylic acid of the linker.

The following is a generalized protocol. The specific reaction conditions may need to be optimized based on the properties of the POI and E3 ligase ligands.

Protocol: Synthesis of a PROTAC

Materials:

  • POI ligand with a nucleophilic handle (e.g., a free thiol group)

  • This compound

  • E3 ligase ligand with a primary or secondary amine (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Synthesis of POI-Linker Intermediate

  • Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure POI-Linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to form the Final PROTAC

  • Dissolve the POI-Linker intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add the coupling agent HATU (1.5 equivalents) and the base DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation of PROTACs

Once synthesized, the PROTAC needs to be evaluated for its ability to induce the degradation of the target protein.

Illustrative Degradation Data

The following table presents example data for a hypothetical PROTAC synthesized using this compound.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
Hypothetical-PROTAC-1 Target XCancer Cell Line A50>90
Hypothetical-PROTAC-1 Target XCancer Cell Line B75>85
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Protocol: Western Blotting for Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • The synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Diagrams

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Treatment Cell Treatment with PROTAC Purification->Treatment Cell_Culture Cell Culture (Target Protein Expressing Cells) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Calculation) Western_Blot->Data_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

References

Application Notes and Protocols for Bromoacetamido-PEG8-acid with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a hydrophilic crosslinker that contains a bromoacetamido group and a terminal carboxylic acid. The bromoacetamido group is a thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (-SH) on molecules such as cysteine residues in proteins and peptides. This reaction proceeds via an SN2 nucleophilic substitution mechanism, forming a stable and irreversible thioether bond. The polyethylene (B3416737) glycol (PEG) spacer is a flexible, hydrophilic chain that increases the solubility of the labeled molecule and can reduce immunogenicity. The terminal carboxylic acid provides an additional site for conjugation to other molecules.

These application notes provide an overview of the reaction conditions, protocols for conjugation, and methods for quantification and purification of the resulting conjugates.

Reaction Mechanism and Specificity

The reaction between the bromoacetamido group and a thiol proceeds through the alkylation of the sulfur atom. The deprotonated form of the thiol, the thiolate anion (S-), is the more potent nucleophile and is essential for the reaction to occur efficiently.[1] The reaction is highly chemoselective for thiols at a slightly alkaline pH.[2]

Key Features:

  • Reaction Type: SN2 Nucleophilic Substitution[3]

  • Reactive Species: Thiolate anion (deprotonated thiol)[3]

  • Bond Formed: Stable thioether bond[2]

  • Optimal pH: 7.0 - 9.0[1][2]

While the reaction is highly selective for thiols, potential side reactions can occur with other nucleophilic amino acid residues at higher pH values. The primary off-target residues are histidine and lysine (B10760008).[3] Controlling the pH is crucial for maximizing selectivity towards cysteine residues.

Data Presentation: Reaction Condition Summary

The following tables summarize the key reaction parameters and their effects on the conjugation of this compound with thiols.

Table 1: Effect of pH on Reactivity and Selectivity

pH RangeThiol ReactivityPotential Side Reactions with Histidine & LysineRecommendation
6.5 - 7.5ModerateMinimalSlower reaction rate, but high selectivity for thiols.[1]
7.5 - 8.5HighLow to ModerateOptimal range for efficient and selective thiol conjugation.[4]
> 8.5Very HighIncreasedFaster reaction, but increased risk of modifying histidine and lysine residues.[1]

Table 2: Comparison of Thiol-Reactive Chemistries

FeatureBromoacetamideMaleimide (B117702)
Optimal pH 7.0 - 9.0[1][2]6.5 - 7.5
Bond Stability Very Stable (irreversible thioether)[2]Less stable (potential for retro-Michael addition)[2]
Reaction Rate Generally slower than maleimides at neutral pH[5]Generally faster than bromoacetamides at neutral pH
Selectivity High for thiols, especially at controlled pH[1]Very high for thiols within the optimal pH range

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Cysteine-Containing Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible cysteine residues. Optimization of molar ratios, reaction time, and temperature may be required for specific applications.

Materials:

  • This compound

  • Cysteine-containing protein

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 2-10 fold molar excess over the protein's disulfide bonds. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before conjugation. If DTT is used, it must be removed by dialysis or desalting column prior to adding the bromoacetamide reagent.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-100 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess of the PEG reagent over the protein is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution containing a small molecule thiol (e.g., DTT or L-cysteine) to a final concentration of 10-50 mM. This will react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess PEG reagent and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

    • If further purification is needed to separate unreacted protein from the PEGylated protein, ion-exchange chromatography (IEX) can be employed.[2][4]

Protocol 2: Quantification of Conjugation Efficiency

The degree of labeling (the average number of PEG molecules conjugated per protein) can be determined using several methods.

Method 1: Amino Acid Analysis

  • Hydrolyze a known amount of the purified conjugate in 6 M HCl.

  • Analyze the amino acid composition.

  • The reaction of a bromoacetyl group with cysteine results in the formation of S-carboxymethylcysteine.[4]

  • Quantify the amount of S-carboxymethylcysteine relative to other amino acids to determine the degree of labeling.[4]

Method 2: Mass Spectrometry

  • Analyze the purified conjugate by MALDI-TOF or ESI-MS. The mass shift corresponding to the addition of the this compound will indicate the number of PEG molecules conjugated to the protein.

Mandatory Visualizations

ReactionMechanism Thiol Protein-SH Thiolate Protein-S⁻ Thiol->Thiolate Deprotonation (pH > pKa) TransitionState [Protein-S---CH₂(Br)---CO-NH-PEG₈-COOH]⁻ Thiolate->TransitionState SN2 Attack H_plus H⁺ Thiolate->H_plus BromoacetamidoPEG Br-CH₂-CO-NH-PEG₈-COOH BromoacetamidoPEG->TransitionState Conjugate Protein-S-CH₂-CO-NH-PEG₈-COOH TransitionState->Conjugate Br_minus Br⁻ TransitionState->Br_minus Leaving Group Departure

Caption: Reaction mechanism of this compound with a thiol.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_post_reaction 3. Post-Reaction Processing cluster_analysis 4. Analysis ProteinPrep Prepare Protein Solution (1-10 mg/mL in Buffer) Mix Mix Protein and PEG Reagent (10-20x molar excess of PEG) ProteinPrep->Mix PEGPrep Prepare this compound (10-100 mM in DMSO/DMF) PEGPrep->Mix Incubate Incubate (2-4h at RT or O/N at 4°C) Mix->Incubate Quench Quench Reaction (Add excess DTT/Cysteine) Incubate->Quench Purify Purify Conjugate (SEC and/or IEX) Quench->Purify Quantify Quantify Conjugation (Amino Acid Analysis or MS) Purify->Quantify

Caption: Experimental workflow for protein conjugation.

References

Application Notes and Protocols for Bioconjugation Using PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a cornerstone strategy in drug development.[1] This modification enhances the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] PEGylated linkers act as flexible, hydrophilic spacers that connect a payload (e.g., a drug) to a carrier molecule (e.g., an antibody).[3] The primary benefits of using PEGylated linkers include a significantly extended circulatory half-life by increasing the molecule's hydrodynamic size, which reduces renal clearance.[1][4] PEGylation also enhances solubility, improves stability against proteolytic degradation, and reduces the immunogenicity of the conjugated molecule.[2][5][6] These advantages can lead to a reduced dosing frequency, improving patient compliance and the overall therapeutic index.[1][7] This document provides detailed protocols for common PEGylation techniques and summarizes key quantitative data to guide researchers in the development of PEGylated bioconjugates.

Key Bioconjugation Chemistries with PEGylated Linkers

The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule of interest. The most common strategies target primary amines (e.g., lysine (B10760008) residues) and free thiols (e.g., cysteine residues). More advanced site-specific methods, such as click chemistry, offer greater control over the conjugation site.[2][8]

Amine-Reactive PEGylation: NHS Ester Chemistry

This is one of the most widely used methods, targeting the abundant primary amine groups found on the N-terminus and the side chains of lysine residues in proteins.[2] N-Hydroxysuccinimide (NHS) ester-activated PEGs react with primary amines in neutral to slightly basic conditions (pH 7-9) to form stable and irreversible amide bonds.[9]

G Protein Protein with Primary Amine (-NH₂) Reaction Nucleophilic Attack (pH 7.0-9.0) Protein->Reaction PEG_NHS PEG-NHS Ester PEG_NHS->Reaction Conjugate PEGylated Protein (Stable Amide Bond) Reaction->Conjugate Covalent Bond Formation Byproduct NHS Byproduct Reaction->Byproduct Release

Figure 1. Amine-reactive PEGylation workflow using NHS esters.
Thiol-Reactive PEGylation: Maleimide Chemistry

This strategy targets free sulfhydryl (-SH) groups, typically from cysteine residues. PEG-maleimide derivatives react specifically with thiols at a neutral pH (6.5-7.5) to form a stable thioether bond.[10] This method is highly efficient and allows for more site-specific conjugation, as free cysteines are often less abundant on a protein's surface than lysines.[8]

G Protein Protein with Thiol Group (-SH) Reaction Michael Addition (pH 6.5-7.5) Protein->Reaction PEG_Mal PEG-Maleimide PEG_Mal->Reaction Conjugate PEGylated Protein (Stable Thioether Bond) Reaction->Conjugate Covalent Bond Formation

Figure 2. Thiol-reactive PEGylation workflow using maleimides.
Site-Specific PEGylation: Click Chemistry

Click chemistry encompasses a set of bioorthogonal reactions that are highly specific, efficient, and occur under mild aqueous conditions.[11] A common approach involves genetically encoding an amino acid with an azide (B81097) or alkyne group into the protein. A PEG linker with the complementary functional group (alkyne or azide, respectively) is then "clicked" into place, often using a copper catalyst (CuAAC).[12][13] This allows for precise control over the location of PEG attachment, minimizing the impact on the protein's active sites.[14]

G Protein_Azide Protein with Azide Group (-N₃) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein_Azide->Reaction PEG_Alkyne PEG-Alkyne PEG_Alkyne->Reaction Conjugate Site-Specifically PEGylated Protein (Stable Triazole Linkage) Reaction->Conjugate Covalent Bond Formation

Figure 3. Site-specific PEGylation workflow using Click Chemistry.

Quantitative Data Summary

The effectiveness of a PEGylation strategy depends on several factors, including the choice of chemistry and the properties of the PEG linker itself.

Table 1: Comparison of Common PEGylation Chemistries

Feature NHS Ester Chemistry Maleimide Chemistry Click Chemistry (CuAAC)
Target Group Primary Amines (-NH₂)[9] Thiols/Sulfhydryls (-SH)[10] Azides (-N₃) or Alkynes (-C≡CH)[12]
Typical pH 7.0 - 9.0[9] 6.5 - 7.5[10] Neutral (Aqueous Buffer)[13]
Bond Formed Amide[9] Thioether[10] Triazole[14]
Specificity Moderate (targets multiple lysines)[9] High (targets less common cysteines)[8] Very High (site-specific incorporation)[12]
Molar Excess 10 to 20-fold excess of PEG reagent[15] 10 to 20-fold excess of PEG reagent[10] Near-stoichiometric amounts
Key Advantage Simple, robust, targets common groups High specificity for thiols Precise control over conjugation site

| Consideration | Potential for heterogeneous products | Requires a free, reduced cysteine | Requires protein engineering |

Table 2: Impact of PEG Linker Size on Biopharmaceutical Properties

Property Effect of Increasing PEG Size Quantitative Example Reference
Circulation Half-Life Increases significantly Pegfilgrastim (20 kDa PEG) has a half-life of 15-80 hours vs. 3-4 hours for non-PEGylated filgrastim. [7]
Renal Clearance Decreases For antibody-drug conjugates (ADCs), clearance rates increased rapidly for conjugates with PEGs smaller than PEG₈. [16]
In Vitro Activity May decrease due to steric hindrance Modification of Trastuzumab Fab fragments with PEG chains strongly affected the ability to recognize the target antigen. [17]
Solubility Increases PEGylation improves the aqueous compatibility of hydrophobic drug-protein combinations. [5][7]
Immunogenicity Decreases The PEG chain masks antigenic epitopes, reducing the risk of an immune response. [3]

| Proteolytic Stability | Increases | PEGylation enhances protection from proteolytic degradation. |[2][6] |

Experimental Protocols

General Experimental Workflow

The overall process for creating and verifying a PEGylated bioconjugate follows a standard series of steps, from the initial reaction to purification and final characterization.

G Start Start: Protein & PEG Reagent Step1 Step 1: Conjugation Reaction Start->Step1 Step2 Step 2: Quench Reaction Step1->Step2 Step3 Step 3: Purification (e.g., SEC, Dialysis) Step2->Step3 Step4 Step 4: Characterization (SDS-PAGE, MS, HPLC) Step3->Step4 End End: Purified PEG-Conjugate Step4->End

Figure 4. General workflow for bioconjugate production.
Protocol 1: PEGylation of a Protein via NHS Ester Chemistry

Principle: This protocol details the conjugation of an NHS-activated PEG linker to primary amine groups (lysine residues) on a target protein. The reaction forms a stable amide bond.[9]

Materials:

  • Target protein with known concentration

  • PEG-NHS Ester reagent (moisture-sensitive)[9]

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4[15]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[9]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[18]

  • Purification equipment: Size-Exclusion Chromatography (SEC) column or dialysis cassettes[9]

Procedure:

  • Protein Preparation: Dissolve the target protein (e.g., 1-10 mg) in 0.5-2 mL of amine-free PBS buffer (pH 7.4).[15] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[15]

  • PEG-NHS Ester Preparation: Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[9] Immediately before use, prepare a 10 mM solution by dissolving the required amount in anhydrous DMSO or DMF.[9] Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyzes.[15]

  • Conjugation Reaction: Calculate the volume of the PEG-NHS Ester solution needed to achieve a desired molar excess over the protein (typically a 20-fold molar excess is a good starting point).[15] Add the PEG solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.[18]

  • Purification: Remove unreacted PEG reagent and byproducts by performing size-exclusion chromatography (SEC) or dialysis.[9]

  • Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.[15]

Protocol 2: PEGylation of a Protein via Maleimide Chemistry

Principle: This protocol describes the selective conjugation of a maleimide-activated PEG linker to free sulfhydryl groups (cysteine residues) on a target protein, forming a stable thioether bond.[10]

Materials:

  • Thiol-containing protein (if the protein has disulfide bonds, a reduction step with DTT or TCEP may be needed first)

  • PEG-Maleimide reagent

  • Thiol-free buffer: PBS, pH 7.0[19]

  • Purification equipment: SEC column or dialysis cassettes[19]

Procedure:

  • Protein Preparation: Dissolve the target protein in a thiol-free conjugation buffer (e.g., PBS, pH 7.0). If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the agent before proceeding.

  • PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the conjugation buffer (e.g., 100 mg/mL).[19]

  • Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the protein's thiol groups is generally recommended for sufficient conjugation.[10][19]

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[10][19]

  • Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG-Maleimide.[10][19]

  • Storage: Store the purified PEGylated protein under appropriate conditions.

Protocol 3: Characterization of PEGylated Conjugates

Principle: After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its integrity.

A. SDS-PAGE Analysis

  • Procedure: Analyze samples of the un-PEGylated protein and the purified conjugate on an SDS-PAGE gel.

  • Expected Result: The PEGylated protein will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein. The broadness of the band can give a qualitative indication of the heterogeneity of the PEGylation.

B. Size-Exclusion Chromatography (SEC-HPLC)

  • Procedure: Inject the purified conjugate onto an SEC-HPLC system.

  • Expected Result: The PEGylated conjugate will have a shorter retention time compared to the unmodified protein due to its larger hydrodynamic radius. This method can also be used to assess aggregation.

C. Mass Spectrometry (MS)

  • Procedure: Analyze the conjugate using MALDI-TOF or ESI-MS.[20]

  • Expected Result: Mass spectrometry provides a precise measurement of the conjugate's molecular weight, allowing for the determination of the average number of PEG chains attached per protein (degree of PEGylation).[20] For site-specific conjugates, MS can confirm the homogeneity of the product.

References

Application Notes and Protocols for Antibody Labeling with Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a heterobifunctional linker designed for the conjugation of molecules to antibodies, primarily for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This linker features a bromoacetamido group for covalent linkage to thiol (-SH) groups on the antibody and a terminal carboxylic acid for conjugation to amine-containing payloads such as small molecule drugs, fluorophores, or toxins. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces aggregation.[1][2]

This document provides detailed protocols for two primary strategies for labeling antibodies with this compound:

  • Strategy A: Conjugation of a payload to the linker, followed by reaction with the antibody.

  • Strategy B: Conjugation of the linker to the antibody, followed by reaction with the payload.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Labeling
ParameterAntibody ReductionBromoacetamide-Thiol ConjugationEDC/NHS Coupling (Carboxylic Acid to Amine)
Reagents TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)This compound conjugateEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or Sulfo-NHS
Molar Excess (Reagent:Antibody/Protein) 2-10 fold excess of reducing agent over antibody5-20 fold excess of linker-payload over antibody2-5 fold excess of EDC/NHS over the component with the carboxyl group
Buffer Phosphate Buffered Saline (PBS) with EDTAPBS, pH 7.5-8.5Activation: MES Buffer, pH 5.0-6.0; Coupling: PBS, pH 7.2-7.5
Temperature 37°CRoom TemperatureRoom Temperature
Incubation Time 30-90 minutes1-2 hoursActivation: 15 minutes; Coupling: 2 hours
Table 2: Example of Drug-to-Antibody Ratio (DAR) Calculation from HIC Analysis

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the distribution of drug-linked species on an antibody.[1][3][4][5][6] The average DAR is calculated from the weighted average of the different species.

PeakDrug Load (D)Peak Area (%)Weighted Peak Area (D * Peak Area)
10100
222550
3450200
461060
58540
Total 100 350
Average DAR 3.5

Formula for Average DAR Calculation: Average DAR = Σ (Weighted Peak Area) / 100[]

Experimental Workflows and Signaling Pathways

Experimental Workflow: Strategy A (Payload-Linker First)

StrategyA payload Amine-containing Payload edc_nhs EDC/NHS Activation payload->edc_nhs linker Bromoacetamido- PEG8-acid linker->edc_nhs payload_linker Payload-Linker Conjugate edc_nhs->payload_linker Amide Bond Formation purify1 Purification (e.g., HPLC) payload_linker->purify1 conjugation Bromoacetamide-Thiol Conjugation purify1->conjugation antibody Antibody reduction Reduction (TCEP) antibody->reduction reduced_ab Reduced Antibody reduction->reduced_ab reduced_ab->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc Thioether Bond Formation purify2 Purification (SEC) adc->purify2 final_adc Purified ADC purify2->final_adc

Caption: Workflow for antibody labeling: Strategy A.

Experimental Workflow: Strategy B (Antibody-Linker First)

StrategyB antibody Antibody reduction Reduction (TCEP) antibody->reduction reduced_ab Reduced Antibody reduction->reduced_ab conjugation1 Bromoacetamide-Thiol Conjugation reduced_ab->conjugation1 linker Bromoacetamido- PEG8-acid linker->conjugation1 ab_linker Antibody-Linker Conjugate conjugation1->ab_linker Thioether Bond Formation purify1 Purification (SEC) ab_linker->purify1 conjugation2 EDC/NHS Coupling purify1->conjugation2 payload Amine-containing Payload payload->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc Amide Bond Formation purify2 Purification (SEC) adc->purify2 final_adc Purified ADC purify2->final_adc

Caption: Workflow for antibody labeling: Strategy B.

Experimental Protocols

Protocol 1: Antibody Reduction for Thiol-Reactive Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reduction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Reduction Buffer.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.

  • Reduction Reaction: Add a 10-fold molar excess of TCEP to the antibody solution.[8][9]

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle mixing.[9]

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.5-8.0.[10][11] The resulting reduced antibody with free thiol groups is now ready for conjugation.

Protocol 2: Strategy A - Conjugation of Payload-Linker to Reduced Antibody

This protocol is suitable when the payload is stable under the conditions required for EDC/NHS chemistry.

Part 1: Activation of this compound and Conjugation to Payload

  • Reagent Preparation: Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions. Dissolve the amine-containing payload in an appropriate buffer (e.g., MES buffer, pH 5.5).

  • Activation: In a reaction tube, add a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the this compound solution. Incubate for 15 minutes at room temperature to form the NHS ester.[12][13]

  • Coupling: Add the activated linker to the payload solution at a 1:1 molar ratio. Adjust the pH to 7.2-7.5 with PBS. Incubate for 2 hours at room temperature.

  • Purification: Purify the payload-linker conjugate using reverse-phase HPLC to remove unreacted components.

Part 2: Conjugation to Reduced Antibody

  • Conjugation Reaction: Add a 10-fold molar excess of the purified payload-linker conjugate to the reduced antibody solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature in the dark.

  • Quenching (Optional): Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted bromoacetamido groups.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess payload-linker and other small molecules.[10][11]

Protocol 3: Strategy B - Conjugation of Linker to Antibody followed by Payload

This protocol is advantageous when the payload is sensitive to the conditions of the initial conjugation steps.

Part 1: Conjugation of this compound to Reduced Antibody

  • Conjugation Reaction: Add a 10-fold molar excess of this compound (dissolved in DMSO) to the reduced antibody solution (in PBS, pH 8.0).

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess linker by SEC, exchanging the buffer to MES buffer, pH 5.5.

Part 2: Activation of Antibody-Linker and Conjugation to Payload

  • Activation: To the antibody-linker conjugate, add a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.[12][14]

  • Coupling: Add the amine-containing payload (dissolved in PBS, pH 7.2) to the activated antibody-linker conjugate. A 10-fold molar excess of the payload is recommended. Incubate for 2 hours at room temperature.

  • Purification: Purify the final ADC using SEC to remove unreacted payload and other reagents.

Characterization of Labeled Antibody

After purification, it is essential to characterize the antibody conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.

Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR of cysteine-linked ADCs.[1][3][4][5][6] It separates ADC species based on the number of conjugated drug molecules, allowing for the calculation of the average DAR.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS analysis of the intact or reduced ADC can confirm the identity of the different drug-loaded species and provide a precise measurement of the DAR.[15][16][17]

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and detect the presence of aggregates.[18]

  • SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm the covalent attachment of the linker and payload to the antibody.

By following these detailed protocols and characterization methods, researchers can successfully label antibodies with this compound for a variety of applications in research and drug development.

References

Application Notes and Protocols for Peptide Modification with Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a hydrophilic, thiol-reactive crosslinker commonly employed for the modification of peptides and proteins. The bromoacetamide group specifically reacts with the thiol side chain of cysteine residues to form a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the modified molecule. This modification is widely utilized in drug development to improve the pharmacokinetic properties of therapeutic peptides, and as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

These application notes provide detailed protocols for the modification of a cysteine-containing peptide with this compound, subsequent purification, and characterization of the conjugate.

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Peptide

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine in reaction buffer

  • Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG reagent

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of a compatible organic solvent like DMF or DMSO before dilution with the reaction buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-50 mg/mL.

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by analytical HPLC-MS.

  • Quenching: To stop the reaction, add an excess of a quenching agent (e.g., 10-fold molar excess of DTT or L-cysteine over the initial amount of bromoacetamide reagent) to react with any unreacted this compound. Incubate for at least 30 minutes at room temperature.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC

This protocol describes the purification of the PEGylated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Quenched reaction mixture

  • RP-HPLC system with a UV detector

  • C18 column suitable for peptide separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Collection tubes

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture with a final concentration of 0.1% TFA. Centrifuge the sample to remove any precipitated material.

  • HPLC Setup: Equilibrate the C18 column with Mobile Phase A.

  • Injection and Separation: Inject the prepared sample onto the column. Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The PEGylated peptide will typically elute earlier than the unmodified peptide due to the increased hydrophilicity.[][2]

  • Fraction Collection: Monitor the elution profile at 214 nm or 280 nm and collect fractions corresponding to the desired PEGylated peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the PEGylated peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 3: Characterization by Mass Spectrometry

This protocol details the confirmation of successful PEGylation and determination of the modification site by mass spectrometry.

Materials:

  • Purified PEGylated peptide

  • Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Orbitrap)

  • Solvents for sample preparation (e.g., water, acetonitrile, formic acid)

Procedure:

  • Sample Preparation: Prepare the purified PEGylated peptide for mass spectrometry analysis according to the instrument's requirements. This typically involves dissolving the sample in a solution of acetonitrile and water with a small amount of formic acid.

  • Mass Analysis: Acquire the mass spectrum of the intact PEGylated peptide. The expected mass will be the mass of the original peptide plus the mass of the this compound moiety (approximately 545.4 Da) minus the mass of a hydrogen atom from the cysteine thiol and a bromine atom from the reagent.

  • Tandem MS (MS/MS) Analysis: To confirm the site of modification, perform tandem mass spectrometry on the parent ion of the PEGylated peptide. Fragmentation of the peptide backbone will allow for the localization of the PEG moiety to the specific cysteine residue.

Data Presentation

Table 1: Reaction Parameters for Peptide Modification

ParameterRecommended RangeNotes
pH 7.5 - 8.5Higher pH increases the reactivity of the cysteine thiol but may also increase the likelihood of side reactions with other nucleophilic residues like lysine (B10760008) and histidine.[3]
Molar Ratio (PEG:Peptide) 5:1 to 20:1A higher molar excess of the PEG reagent drives the reaction to completion but may require more extensive purification.
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Reaction progress should be monitored by HPLC-MS to determine the optimal time.
Temperature Room Temperature or 4°CLower temperatures can help to minimize potential side reactions and degradation.

Table 2: Second-Order Rate Constants for Thiol-Reactive Groups

Thiol-Reactive GrouppHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Bromoacetamide7.4~1-10[4]
Iodoacetamide7.4~10-100[4]
Maleimide7.4>1000[4]

Table 3: Stability of Thioether Linkage

ConditionStabilityNotes
Physiological pH (7.4) Highly StableThe thioether bond formed is generally considered stable under physiological conditions.[5]
Reducing Agents (e.g., DTT) StableThe thioether linkage is not susceptible to cleavage by reducing agents.
Strong Acid/Base May be susceptible to hydrolysisExtreme pH conditions should be avoided to maintain the integrity of the conjugate.

Mandatory Visualization

G Experimental Workflow for Peptide PEGylation cluster_0 Peptide Modification cluster_1 Purification cluster_2 Characterization Peptide_Solution Prepare Peptide Solution (1-5 mg/mL in Reaction Buffer) Reaction Mix Peptide and PEG Reagent (5-20 fold molar excess of PEG) Peptide_Solution->Reaction PEG_Reagent Prepare this compound (10-50 mg/mL in DMF/DMSO) PEG_Reagent->Reaction Incubation Incubate (2-4h at RT or overnight at 4°C) Reaction->Incubation Quenching Quench Reaction (Excess DTT or L-cysteine) Incubation->Quenching HPLC_Purification RP-HPLC Purification (C18 column, Acetonitrile/Water/TFA gradient) Quenching->HPLC_Purification Fraction_Collection Collect Fractions HPLC_Purification->Fraction_Collection Purity_Check Analyze Fractions by HPLC-MS Fraction_Collection->Purity_Check Lyophilization Pool and Lyophilize Pure Fractions Purity_Check->Lyophilization MS_Analysis Mass Spectrometry Analysis (ESI or MALDI) Lyophilization->MS_Analysis Intact_Mass Determine Intact Mass MS_Analysis->Intact_Mass Tandem_MS Confirm Modification Site (MS/MS) MS_Analysis->Tandem_MS

Caption: Workflow for peptide modification, purification, and characterization.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTACs utilize a linker to induce targeted protein degradation.[6][7][8]

Targeted_Drug_Delivery Targeted Drug Delivery via PEGylated Peptide PEGylated_Peptide_Drug PEGylated Peptide-Drug Conjugate Circulation Systemic Circulation (Increased Half-life) PEGylated_Peptide_Drug->Circulation Target_Cell Target Cell (e.g., Tumor Cell) Circulation->Target_Cell Binding Receptor Binding Target_Cell->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for the Synthesis of Drug-Linker Complexes with Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of drug-linker complexes utilizing the heterobifunctional linker, Bromoacetamido-PEG8-acid. This linker is particularly valuable in the construction of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

The this compound linker possesses two distinct reactive moieties: a bromoacetamide group and a terminal carboxylic acid.[2] The bromoacetamide group facilitates covalent linkage to thiol-containing molecules, such as cysteine residues in peptides and proteins, through a stable thioether bond.[4] The carboxylic acid can be activated to react with primary amine groups, forming a robust amide bond.[2]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: this compound is suitable for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs for targeted protein degradation.[3][5]

  • Peptide Modification: Site-specific modification of cysteine-containing peptides to enhance their therapeutic properties.[6]

  • Bioconjugation: General bioconjugation applications where a hydrophilic spacer is desired.

Experimental Protocols

Two primary protocols are presented below, detailing the conjugation of this compound to either a thiol-containing drug/peptide or an amine-containing drug/peptide.

Protocol 1: Conjugation of a Thiol-Containing Molecule to this compound

This protocol describes the reaction between the bromoacetamide group of the linker and a thiol group (e.g., a cysteine residue) on the drug or peptide. This reaction forms a stable thioether linkage.[4]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization prep_linker Dissolve this compound in an organic solvent (e.g., DMF, DMSO) mix Add linker solution to the drug/peptide solution prep_linker->mix prep_drug Dissolve thiol-containing drug/peptide in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) prep_drug->mix react Incubate the reaction mixture (e.g., 2 hours at room temperature or overnight at 4°C) mix->react purify Purify the conjugate using reversed-phase HPLC or size-exclusion chromatography react->purify analyze Analyze the purified conjugate by LC-MS and/or MALDI-TOF MS purify->analyze

Caption: Workflow for conjugating a thiol-containing molecule.

Materials and Reagents
  • This compound

  • Thiol-containing drug or peptide

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.0-7.5

  • Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent (optional): N-acetylcysteine or L-cysteine

  • Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC)

  • Analytical Instruments: Liquid chromatography-mass spectrometry (LC-MS) or MALDI-TOF mass spectrometer

Procedure
  • Preparation of Solutions:

    • Dissolve the thiol-containing drug or peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the molecule has limited aqueous solubility, a co-solvent such as DMF or DMSO can be used (up to 10-20% v/v).

    • Immediately before use, prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • To the solution of the thiol-containing molecule, add a 1.5 to 5-fold molar excess of the this compound solution.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction (Optional):

    • To consume any unreacted bromoacetamide, a 10-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the starting amount of the linker can be added. Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the resulting drug-linker conjugate from excess reagents and unreacted starting materials using RP-HPLC or SEC. The choice of method will depend on the properties of the conjugate.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS or MALDI-TOF MS. The expected mass will be the sum of the mass of the drug/peptide and the mass of the Bromoacetamido-PEG8 moiety (minus HBr).

Illustrative Quantitative Data

The following table provides representative data for a typical conjugation of a cysteine-containing peptide with this compound. Actual results may vary depending on the specific reactants and conditions.

ParameterValue
Molar Ratio (Linker:Peptide)3:1
Reaction Time4 hours
Temperature25°C
Purity (by HPLC) >95%
Overall Yield 60-80%

Protocol 2: Conjugation of an Amine-Containing Molecule to this compound

This protocol involves a two-step process. First, the carboxylic acid of the linker is activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). The activated linker is then reacted with a primary amine on the drug or peptide to form a stable amide bond.

Experimental Workflow

G cluster_activation Activation of Linker cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization dissolve_linker Dissolve this compound in anhydrous DMF or DMSO add_activators Add EDC and NHS/Sulfo-NHS dissolve_linker->add_activators incubate_activation Incubate for 15-30 minutes at room temperature add_activators->incubate_activation add_activated_linker Add the activated linker solution to the drug/peptide solution incubate_activation->add_activated_linker prepare_drug Dissolve amine-containing drug/peptide in a suitable buffer (e.g., PBS, pH 7.4) prepare_drug->add_activated_linker incubate_conjugation Incubate for 2-4 hours at room temperature or overnight at 4°C add_activated_linker->incubate_conjugation purify Purify the conjugate using RP-HPLC or SEC incubate_conjugation->purify analyze Analyze the purified conjugate by LC-MS and/or MALDI-TOF MS purify->analyze

Caption: Workflow for conjugating an amine-containing molecule.

Materials and Reagents
  • This compound

  • Amine-containing drug or peptide

  • Anhydrous Organic Solvent: DMF or DMSO

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer

  • Quenching Reagent (optional): Hydroxylamine (B1172632) or Tris buffer

  • Purification and Analytical Instruments: As described in Protocol 1

Procedure
  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or Sulfo-NHS for aqueous reactions).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing drug or peptide in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly prepared activated linker solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker may be required.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction by LC-MS.

  • Quenching the Reaction (Optional):

    • Add a quenching reagent such as hydroxylamine (to a final concentration of 10-50 mM) to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the drug-linker conjugate using RP-HPLC or SEC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by LC-MS or MALDI-TOF MS.

Illustrative Quantitative Data

The following table provides representative data for a typical conjugation of an amine-containing drug with this compound. Actual results may vary.

ParameterValue
Molar Ratio (Linker:Drug)10:1
Activation Time20 minutes
Conjugation Time4 hours
Temperature25°C
Purity (by HPLC) >90%
Overall Yield 40-60%

Signaling Pathway Context

The synthesized drug-linker complexes are often designed to interact with specific biological pathways. For example, in the case of a PROTAC, the complex is designed to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC Drug-Linker-E3 Ligand (PROTAC) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

This diagram illustrates the mechanism of action for a PROTAC synthesized using a linker like this compound. The PROTAC facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

References

Application Notes and Protocols for the Purification of Bromoacetamido-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG8-acid is a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The bromoacetamide group provides a reactive handle for covalent modification of thiol groups on proteins and peptides, while the terminal carboxylic acid allows for conjugation to amine-containing molecules. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

The synthesis of this compound conjugates can result in a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification and analytical methods are critical to ensure the quality, purity, and batch-to-batch consistency of the final conjugate. These application notes provide detailed protocols for the purification and analysis of this compound conjugates, primarily focusing on reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Impurities in Synthesis

The synthesis of this compound typically involves the reaction of an amino-PEG8-acid with a bromoacetylating agent. Potential impurities that may be present in the crude reaction mixture include:

  • Unreacted Amino-PEG8-acid: The starting material for the bromoacetylation reaction.

  • Excess Bromoacetylating Agent: Such as bromoacetyl bromide or bromoacetic acid N-hydroxysuccinimide ester.

  • Hydrolyzed Bromoacetylating Agent: Bromoacetic acid is a common byproduct.

  • Di-bromoacetylated Species: If the starting PEG linker has more than one amine group.

  • Degradation Products of PEG: Such as aldehydes and formates, which can arise from oxidation.[1]

Purification Strategy Overview

A general workflow for the purification of this compound conjugates is outlined below. The primary purification technique is preparative reverse-phase HPLC, followed by characterization and final formulation steps.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & QC Crude_Mixture Crude Reaction Mixture Preparative_HPLC Preparative RP-HPLC Crude_Mixture->Preparative_HPLC Load Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Elute & Collect Solvent_Removal Solvent Removal (Lyophilization) Fraction_Collection->Solvent_Removal Purity_Analysis Purity & Identity Analysis (Analytical HPLC, LC-MS) Solvent_Removal->Purity_Analysis Pure_Conjugate Purified Conjugate Purity_Analysis->Pure_Conjugate Meets Specs

Caption: General workflow for the purification of this compound conjugates.

Experimental Protocols

Protocol 1: Preparative Reverse-Phase HPLC Purification

This protocol describes a general method for the purification of this compound conjugates using preparative RP-HPLC. The conditions may need to be optimized depending on the specific properties of the conjugate.

1. Sample Preparation: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. A mixture of the mobile phase A and B (e.g., 50:50 water:acetonitrile) is often a good starting point. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Column: a. System: Preparative HPLC system equipped with a UV detector. b. Column: A C18 stationary phase is commonly used for the separation of PEGylated molecules.[2] For small molecule purification, a column with 5-10 µm particle size is suitable. c. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. d. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. e. Detector Wavelength: Monitor at a wavelength where the conjugate has significant absorbance (e.g., 220 nm or 280 nm if an aromatic group is present).

3. Gradient Elution: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the prepared sample onto the column. c. Apply a linear gradient to increase the concentration of Mobile Phase B. The optimal gradient will depend on the hydrophobicity of the conjugate. A typical starting gradient could be from 5% to 95% Mobile Phase B over 30-60 minutes.

4. Fraction Collection: a. Collect fractions corresponding to the peak of the desired product. b. Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.

5. Post-Purification Processing: a. Pool the pure fractions. b. Remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize the aqueous solution to obtain the purified product as a solid. Lyophilization is a common method for obtaining a stable, dry product from HPLC fractions.[3][4][5][6]

Protocol 2: Analytical Reverse-Phase HPLC for Purity Assessment

This protocol is used to determine the purity of the final product and to analyze the fractions from the preparative HPLC.

1. HPLC System and Column: a. System: Analytical HPLC system with a UV detector. b. Column: C18, 2.1 x 150 mm, 1.7 µm particle size. c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: 0.1% Formic acid in acetonitrile. e. Column Temperature: 40-60 °C. f. Flow Rate: 0.3 mL/min.

2. Gradient Elution: a. A typical gradient for analytical separation is a linear increase from 5% to 95% Mobile Phase B over 15-30 minutes.

3. Data Analysis: a. Integrate the peak areas in the chromatogram. b. Calculate the purity of the product as the percentage of the main peak area relative to the total peak area.

Protocol 3: LC-MS for Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the identity of the purified conjugate by determining its molecular weight.

1. LC-MS System: a. Couple an analytical HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).

2. LC Conditions: a. Use the same column and mobile phases as in the analytical HPLC protocol.

3. Mass Spectrometry Conditions: a. Use electrospray ionization (ESI) in positive or negative ion mode, depending on the nature of the conjugate. b. Acquire data over a mass range that includes the expected molecular weight of the product.

4. Data Analysis: a. Deconvolute the mass spectrum to determine the zero-charge mass of the main peak. b. Compare the observed mass with the theoretical mass of the this compound conjugate.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification and analysis of this compound conjugates.

Table 1: Preparative RP-HPLC Parameters

ParameterRecommended Value/Range
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Gradient 5-95% B over 40 min
Detection UV at 220 nm
Typical Purity >95%
Typical Recovery 60-80%

Table 2: Analytical RP-HPLC Parameters

ParameterRecommended Value/Range
Column C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Gradient 5-95% B over 20 min
Detection UV at 220 nm
Expected Purity >98%

Table 3: LC-MS Parameters for Identity Confirmation

ParameterRecommended Value/Range
Ionization Mode ESI Positive/Negative
Mass Analyzer TOF or Orbitrap
Mass Accuracy < 5 ppm
Expected Result Observed mass matches theoretical mass

Logical Relationships in Purification

The choice of purification parameters is dictated by the physicochemical properties of the target conjugate and its impurities. The following diagram illustrates the logical relationships in developing a purification method.

Purification Logic cluster_properties Analyte Properties cluster_method Purification Method cluster_outcome Desired Outcome Hydrophobicity Hydrophobicity Stationary_Phase Stationary Phase (e.g., C18, C4) Hydrophobicity->Stationary_Phase Gradient Gradient Profile Hydrophobicity->Gradient MW Molecular Weight MW->Stationary_Phase Charge Charge State Mobile_Phase Mobile Phase (Solvent & Additives) Charge->Mobile_Phase Resolution Resolution from Impurities Stationary_Phase->Resolution Mobile_Phase->Resolution Recovery Good Recovery Gradient->Recovery Gradient->Resolution Purity High Purity Resolution->Purity

Caption: Logical relationships in purification method development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in ADC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during antibody-drug conjugate (ADC) conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in ADC conjugation?

Low yield in ADC conjugation can stem from several factors throughout the experimental workflow. The most common causes can be categorized into four main areas:

  • Antibody-Related Issues: Problems with the antibody's purity, concentration, or the efficiency of its reduction can significantly impact conjugation.

  • Linker-Payload Problems: The stability, solubility, and reactivity of the linker-payload molecule are critical for a successful conjugation reaction.

  • Suboptimal Reaction Conditions: The pH, temperature, incubation time, and molar ratio of reactants must be optimized for the specific conjugation chemistry being used.

  • Inefficient Purification: The purification process itself can be a source of product loss if not optimized to separate the desired ADC from unconjugated antibody and other reactants.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) relate to conjugation yield?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. While a higher DAR might seem to imply a higher yield of conjugated drug, the overall yield of the desired ADC product can be negatively impacted. Over-conjugation can lead to issues such as:

  • Reduced Solubility and Increased Aggregation: Highly hydrophobic payloads can cause the ADC to aggregate and precipitate out of solution, leading to significant product loss.[2][3]

  • Instability: ADCs with a high DAR may be less stable, leading to degradation and a lower yield of intact, functional conjugate.[4]

  • Difficulties in Purification: The presence of multiple DAR species can complicate the purification process, potentially leading to lower recovery of the desired ADC.

Under-conjugation, on the other hand, directly results in a low yield of ADCs with the desired therapeutic potency.[] The ideal DAR is typically a balance between efficacy and manufacturability, often in the range of 2 to 4 for many ADCs.[]

Q3: What is the optimal pH for thiol-maleimide conjugation?

For thiol-maleimide conjugation, a pH range of 6.5 to 7.5 is optimal.[6][7] Within this range, the reaction is highly selective for thiols over other nucleophilic groups like amines. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[7] Deviating from this pH range can lead to side reactions and reduced conjugation efficiency.

Q4: How can I prevent ADC aggregation during and after conjugation?

ADC aggregation is a common problem, often driven by the increased hydrophobicity of the ADC after conjugation with a hydrophobic payload.[8] Strategies to mitigate aggregation include:

  • Optimizing Conjugation Conditions: Avoid pH conditions near the antibody's isoelectric point, as this is where its solubility is lowest.[9] Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the linker-payload to less than 5% (v/v).[8]

  • Using Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload and improve the solubility of the ADC.[10][11]

  • Controlling the DAR: A lower DAR can reduce the overall hydrophobicity of the ADC and its propensity to aggregate.[4]

  • Formulation Strategies: Use stabilizing excipients like polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the final formulation buffer.[12]

  • Solid-Phase Conjugation: Immobilizing the antibody on a solid support during conjugation can physically prevent ADC molecules from interacting and aggregating.[9]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues leading to low ADC conjugation yield.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A lower than expected DAR is a direct indicator of an inefficient conjugation reaction.

Potential CauseRecommended Action
Inefficient Antibody Reduction (for thiol-based conjugation) Optimize Reduction Conditions: Increase the molar excess of the reducing agent (e.g., TCEP or DTT). Optimize incubation time and temperature. Ensure the pH is optimal for the chosen reducing agent (e.g., pH 7.0-7.5 for TCEP).[12] Verify Thiol Availability: Use Ellman's assay to quantify the number of free thiols per antibody before conjugation.[6]
Suboptimal Molar Ratio of Linker-Payload to Antibody Increase Molar Excess: Empirically test a range of molar ratios of the linker-payload to the antibody. A 10-20 fold molar excess is a common starting point for labeling proteins.[6] For some applications, a 5:1 payload:antibody ratio has been found to be effective.[1]
Poor Linker-Payload Solubility Use Co-solvents: Dissolve the linker-payload in a minimal amount of a compatible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[6] Employ Hydrophilic Linkers: If solubility is a persistent issue, consider using a linker with enhanced hydrophilicity.[10]
Short Reaction Time or Low Temperature Optimize Incubation Parameters: Increase the incubation time for the conjugation reaction. While many thiol-maleimide reactions are rapid, allowing them to proceed for 1-2 hours at room temperature can improve efficiency.[1][13]
Hydrolysis of Maleimide (B117702) Group Prepare Fresh Solutions: Aqueous solutions of maleimides are prone to hydrolysis, especially at higher pH. Prepare linker-payload solutions immediately before use.[14]
Issue 2: Significant Product Loss During Purification

High loss of ADC during purification can drastically reduce the final yield.

Potential CauseRecommended Action
ADC Aggregation Optimize Purification Buffer: Ensure the purification buffer has an optimal pH and ionic strength to maintain ADC solubility. Consider adding stabilizing excipients. Use Appropriate Chromatography: Size Exclusion Chromatography (SEC) is effective for removing large aggregates.[12] Hydrophobic Interaction Chromatography (HIC) can separate different DAR species and may help in isolating less hydrophobic, more soluble ADCs.[15]
Instability of the Linker-Payload Assess Linker Stability: The linker may be unstable under the conjugation or purification conditions, leading to premature cleavage of the payload.[1] Evaluate linker stability at different pH values and temperatures. Select a More Stable Linker: If linker instability is confirmed, a different linker chemistry may be required.[11]
Non-specific Adsorption to Purification Media Choose Appropriate Chromatography Resin: The choice of chromatography resin is crucial. For SEC, ensure the pore size is appropriate for separating the ADC from unconjugated reactants. For HIC, select a resin with appropriate hydrophobicity. Optimize Mobile Phase: For HIC, adjusting the salt concentration and gradient can minimize non-specific binding and improve recovery.[16]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol is used to determine the number of free sulfhydryl groups on an antibody, which is crucial for optimizing thiol-based conjugation reactions.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare Cysteine Standards:

    • Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer.

    • Perform serial dilutions to create a standard curve ranging from 0 to 1.5 mM.

  • Sample Preparation: Dilute your antibody sample to a suitable concentration in the Reaction Buffer.

  • Reaction:

    • To 50 µL of each standard and sample in a microplate well, add 50 µL of the Ellman's Reagent Solution.

    • Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.

    • Determine the concentration of free thiols in your antibody sample from the standard curve. The concentration can also be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB product at 412 nm is 14,150 M⁻¹cm⁻¹.[17]

Protocol 2: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes a general procedure for reducing antibody disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Degassed buffers

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in a degassed buffer.

  • Reduction:

    • Add a 5-10 molar excess of TCEP to the antibody solution. TCEP is often preferred as it does not need to be removed before conjugation with maleimides.[6]

    • If using DTT, a greater molar excess may be required, and it must be removed before adding the maleimide-linker to prevent it from competing in the reaction.[6]

    • Incubate the reaction at 37°C for 1-2 hours.[1]

  • Removal of Reducing Agent (if necessary): If DTT was used, remove the excess reducing agent using a desalting column or dialysis.

Protocol 3: Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating a maleimide-activated linker-payload to a reduced antibody.

Materials:

  • Reduced antibody solution

  • Maleimide-activated linker-payload dissolved in DMSO

  • Conjugation Buffer: e.g., PBS, pH 7.0-7.5

  • Quenching reagent: e.g., N-acetylcysteine

Procedure:

  • Prepare Linker-Payload Solution: Dissolve the maleimide-activated linker-payload in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the linker-payload solution to the reduced antibody solution at a desired molar ratio (e.g., 5:1 payload:antibody).[1]

    • Ensure the final concentration of the organic solvent is low (typically <10%) to avoid antibody denaturation.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[1]

  • Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent like N-acetylcysteine relative to the linker-payload to react with any unreacted maleimide groups. Incubate for 20 minutes.[1]

Protocol 4: ADC Purification using Size Exclusion Chromatography (SEC)

SEC is used to separate the ADC from unconjugated linker-payload, quenching reagent, and aggregates based on size.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the quenched conjugation reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute in the first peak, while smaller molecules will elute later.

  • Analysis: Pool the fractions containing the purified ADC and analyze for purity, concentration, and DAR.

Visualizations

ADC_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Antibody Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Linker_Payload Linker-Payload Conjugation Thiol-Maleimide Conjugation Linker_Payload->Conjugation Reduction->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Analysis Analysis (HIC, MS, etc.) Purification->Analysis Final_ADC Purified ADC Analysis->Final_ADC

Caption: A generalized experimental workflow for ADC conjugation.

Troubleshooting_Low_Yield action_node action_node outcome_node Successful Conjugation start Low ADC Yield check_dar Is DAR Low? start->check_dar check_purification High Loss During Purification? check_dar->check_purification No action_node_dar Troubleshoot Reaction: - Optimize Reduction - Adjust Molar Ratios - Check Reagent Quality - Optimize Reaction Time/Temp check_dar->action_node_dar Yes action_node_purification Troubleshoot Purification: - Check for Aggregation (SEC) - Optimize Purification Buffer - Evaluate Linker Stability - Change Chromatography Method check_purification->action_node_purification Yes outcome_node_other outcome_node_other check_purification->outcome_node_other Investigate Other Factors action_node_dar->outcome_node Yield Improved action_node_purification->outcome_node Yield Improved

Caption: A decision tree for troubleshooting low ADC conjugation yield.

Low_Yield_Causes cluster_antibody Antibody Issues cluster_linker Linker-Payload Issues cluster_reaction Reaction Conditions cluster_purification Purification Issues center_node Low ADC Yield impure_ab Low Purity center_node->impure_ab low_conc_ab Low Concentration center_node->low_conc_ab incomplete_reduction Incomplete Reduction center_node->incomplete_reduction poor_solubility Poor Solubility center_node->poor_solubility instability Instability/Degradation center_node->instability low_reactivity Low Reactivity center_node->low_reactivity wrong_ph Incorrect pH center_node->wrong_ph suboptimal_ratio Suboptimal Molar Ratio center_node->suboptimal_ratio wrong_temp_time Incorrect Temp/Time center_node->wrong_temp_time aggregation Aggregation center_node->aggregation product_loss Product Loss on Column center_node->product_loss

Caption: Key factors contributing to low ADC conjugation yield.

References

side reactions of bromoacetamide group in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications utilizing bromoacetamide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of bromoacetamide reagents in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of the bromoacetamide group in bioconjugation?

A1: The primary target for the bromoacetamide group is the thiol (sulfhydryl) group of cysteine residues within proteins and peptides. The reaction proceeds via an SN2 nucleophilic substitution, where the deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom bearing the bromine. This forms a stable thioether bond. For optimal reactivity with cysteine, a pH range of 7.5-8.5 is recommended to ensure a significant portion of the cysteine thiols are in the more nucleophilic thiolate form.[1]

Q2: What are the common side reactions associated with bromoacetamide bioconjugation?

A2: While bromoacetamide is highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal conditions. The most common off-target residues are:

  • Histidine: The imidazole (B134444) side chain of histidine can be alkylated. This reaction is pH-dependent, with reactivity increasing at pH values above 6.[1]

  • Lysine (B10760008): The ε-amino group of lysine can react, but this is generally a much slower reaction and typically only becomes significant at higher pH (>9.0) where the amine is deprotonated.[1]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This side reaction can occur even at neutral or slightly acidic pH, especially with prolonged reaction times or high concentrations of the bromoacetamide reagent.[2][3]

Q3: How does pH affect the selectivity of bromoacetamide labeling?

A3: pH is a critical parameter for controlling the selectivity of bromoacetamide reactions.

  • Slightly Basic (pH 7.5-8.5): This range is optimal for targeting cysteine residues, as the pKa of the cysteine thiol is typically around 8.3-8.6, meaning a significant concentration of the highly reactive thiolate anion is present.[1]

  • Neutral to Slightly Acidic (pH 6.0-7.0): In this range, the reactivity with cysteine decreases, while the potential for reaction with histidine (pKa ≈ 6.0) increases as the imidazole ring becomes deprotonated.

  • Basic (pH > 9.0): At higher pH values, the reactivity of lysine's ε-amino group (pKa ≈ 10.5) increases significantly, leading to a higher likelihood of off-target labeling.

Q4: How does the stability of a bromoacetamide-cysteine linkage compare to a maleimide-cysteine linkage?

A4: The thioether bond formed from a bromoacetamide reaction with a cysteine is highly stable and considered practically irreversible under physiological conditions. In contrast, the thiosuccinimide ether linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael addition, which can lead to deconjugation, especially in the presence of other thiols. Therefore, bromoacetamide-based conjugates generally exhibit higher stability in biological media.

Troubleshooting Guides

This section addresses common problems encountered during bioconjugation experiments with bromoacetamide reagents.

Problem 1: Low or No Labeling of the Target Protein
Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the cysteine thiol group.
Presence of Thiols in Buffer Avoid using buffers containing reducing agents like DTT or β-mercaptoethanol, as they will compete for the bromoacetamide reagent. If the protein requires a reducing environment for stability, consider a buffer exchange step prior to conjugation.
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's three-dimensional structure. Consider using a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and increase accessibility.
Oxidized Cysteine Residues Cysteine residues may be oxidized to form disulfide bonds. Pretreat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the bromoacetamide reagent.
Incorrect Reagent Concentration Verify the concentration of your bromoacetamide reagent. If it has been stored for a long time or improperly, it may have hydrolyzed.
Problem 2: Non-Specific or Off-Target Labeling
Possible Cause Recommended Solution
pH is Too High If you are observing significant labeling of lysine residues, lower the reaction pH to the 7.5-8.5 range.
Reaction Time is Too Long Prolonged incubation can lead to the accumulation of side-products. Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target cysteine is achieved.
Excess Bromoacetamide Reagent A high molar excess of the bromoacetamide reagent can drive reactions with less nucleophilic residues. Perform a titration to determine the optimal molar ratio of reagent to protein for your specific system.
Reaction with Histidine If histidine modification is a concern, consider performing the reaction at a pH closer to 7.0 to keep the imidazole ring protonated and less reactive.
Reaction with Methionine To minimize methionine alkylation, use the lowest effective concentration of the bromoacetamide reagent and the shortest possible reaction time.
Problem 3: Protein Precipitation During or After Labeling
Possible Cause Recommended Solution
Change in Protein pI The modification of charged residues (like lysine) can alter the isoelectric point (pI) of the protein, leading to precipitation if the buffer pH is close to the new pI. Ensure your buffer pH is at least one unit away from the predicted pI of the modified protein.
Increased Hydrophobicity If the bromoacetamide reagent contains a hydrophobic payload, conjugation can increase the overall hydrophobicity of the protein, causing it to aggregate. Consider adding solubility-enhancing agents like glycerol (B35011) (up to 20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to your buffer.[4][5]
High Salt Concentration While salt can sometimes improve solubility, very high concentrations can lead to "salting out" and precipitation. If you are using a high-salt buffer, try reducing the salt concentration.[6]
Rapid Addition of Reagent Adding the bromoacetamide reagent (often dissolved in an organic solvent like DMSO or DMF) too quickly can cause localized high concentrations and protein precipitation. Add the reagent dropwise while gently stirring.

Data Presentation

Relative Reactivity of Bromoacetamide with Amino Acid Residues

The following table summarizes the relative reactivity of bromoacetamide with key nucleophilic amino acid side chains as a function of pH. Specific second-order rate constants for bromoacetamide are not widely available in the literature; therefore, this table provides a qualitative comparison based on established principles of reactivity.

Amino AcidSide ChainpKa of Side ChainReactivity at pH 6.5Reactivity at pH 7.4Reactivity at pH 8.5Reactivity at pH 9.5
Cysteine Thiol (-SH)~8.3 - 8.6ModerateHighVery High High
Histidine Imidazole~6.0ModerateHighHighModerate
Lysine ε-Amine (-NH₂)~10.5Very LowVery LowLowModerate
Methionine Thioether (-S-CH₃)N/ALow-ModerateLow-ModerateLowLow

Note: Reactivity is influenced by the accessibility of the residue and the local microenvironment within the protein.

Comparison of Cysteine-Reactive Chemistries
FeatureBromoacetamideIodoacetamide (B48618)Maleimide
Reactive Group -CH₂Br-CH₂IMaleimide ring
Target Residue CysteineCysteineCysteine
Bond Formed ThioetherThioetherThiosuccinimide ether
Bond Stability High (Irreversible) High (Irreversible)Moderate (Reversible via retro-Michael addition)
Optimal pH 7.5 - 8.57.5 - 8.56.5 - 7.5
Common Side Reactions Histidine, Methionine, LysineHistidine, Methionine, LysineLysine (at pH > 8.5)

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a Bromoacetamide Reagent

This protocol provides a general workflow for labeling a protein with a bromoacetamide-functionalized molecule (e.g., a fluorescent dye or biotin).

  • Protein Preparation: a. Dissolve or dialyze the protein into an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). b. If the protein has been stored in a buffer containing reducing agents, they must be removed by dialysis or a desalting column. c. If necessary, reduce disulfide bonds by incubating the protein with 10 mM DTT for 30 minutes at room temperature. Remove the DTT using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation: a. Immediately before use, dissolve the bromoacetamide reagent in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: a. Add the bromoacetamide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.

  • Quenching the Reaction: a. Add a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to consume any unreacted bromoacetamide reagent. b. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: a. Remove the excess, unreacted reagent and quenching agent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization: a. Determine the degree of labeling (DOL) using UV-Vis spectroscopy, if the label has a distinct absorbance. b. Confirm the conjugation and assess heterogeneity by SDS-PAGE and mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of a Bromoacetamide-Conjugated Protein

This protocol outlines a typical workflow for the characterization of a bioconjugate by LC-MS.

  • Sample Preparation: a. Take an aliquot of the purified conjugate from Protocol 1. b. For intact mass analysis, dilute the sample to approximately 0.1 mg/mL in a solution of 0.1% formic acid in water. c. For peptide mapping, denature the protein in 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. d. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. e. Alkylate any remaining free cysteines with 20 mM iodoacetamide for 30 minutes in the dark at room temperature. f. Dilute the sample at least 4-fold with 100 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. g. Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C. h. Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. i. Desalt the peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis: a. Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer. b. For intact mass analysis, use a shallow gradient of acetonitrile (B52724) in water with 0.1% formic acid. c. For peptide mapping, use a gradient of 5-40% acetonitrile in water with 0.1% formic acid over 60-90 minutes. d. Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis: a. For intact mass analysis, deconvolute the raw mass spectrum to determine the mass of the intact conjugated protein. b. For peptide mapping, use a database search software to identify peptides. Include the mass of the bromoacetamide adduct as a variable modification on cysteine, histidine, lysine, and methionine to identify labeled peptides and locate the sites of modification.

Visualizations

reaction_pathways Reaction Pathways of Bromoacetamide in Bioconjugation cluster_cysteine Primary Reaction cluster_side_reactions Side Reactions Bromoacetamide Bromoacetamide (R-CO-CH2-Br) Cysteine Cysteine (-SH) Bromoacetamide->Cysteine Histidine Histidine (Imidazole) Bromoacetamide->Histidine Lysine Lysine (-NH2) Bromoacetamide->Lysine Methionine Methionine (-S-CH3) Bromoacetamide->Methionine Thioether Stable Thioether Bond (R-CO-CH2-S-Cys) Cysteine->Thioether pH 7.5-8.5 (Thiolate anion) AlkylatedHis Alkylated Histidine Histidine->AlkylatedHis pH > 6.0 AlkylatedLys Alkylated Lysine Lysine->AlkylatedLys pH > 9.0 SulfoniumIon Sulfonium Ion Methionine->SulfoniumIon Prolonged reaction troubleshooting_workflow Troubleshooting Low Labeling Efficiency Start Start: Low Labeling Efficiency CheckpH Is pH optimal (7.5-8.5)? Start->CheckpH AdjustpH Adjust pH to 7.5-8.5 CheckpH->AdjustpH No CheckReducingAgents Are reducing agents (DTT, BME) present? CheckpH->CheckReducingAgents Yes AdjustpH->CheckReducingAgents RemoveReducingAgents Remove reducing agents (dialysis, desalting) CheckReducingAgents->RemoveReducingAgents Yes CheckAccessibility Is Cysteine accessible? CheckReducingAgents->CheckAccessibility No RemoveReducingAgents->CheckAccessibility UseDenaturant Use mild denaturant (e.g., 1-2 M Urea) CheckAccessibility->UseDenaturant No CheckOxidation Are Cysteines oxidized? CheckAccessibility->CheckOxidation Yes UseDenaturant->CheckOxidation ReduceProtein Reduce with DTT/TCEP then remove reducing agent CheckOxidation->ReduceProtein Yes Success Re-run Labeling Reaction CheckOxidation->Success No ReduceProtein->Success ph_selectivity pH-Dependent Selectivity of Bromoacetamide cluster_reactivity Relative Reactivity Cys Cysteine His Histidine Lys Lysine pH6 pH 6.0 pH6->Cys Low pH6->His High pH7_5 pH 7.5 pH7_5->Cys Very High pH7_5->His Moderate pH9 pH 9.0 pH9->Cys High pH9->His Low pH9->Lys Moderate

References

Technical Support Center: Purification Challenges with PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins?

The main difficulty in purifying PEGylated proteins stems from the heterogeneity of the reaction mixture.[][2] The PEGylation process yields a complex combination of:

  • Unreacted Protein: The original, non-PEGylated protein.

  • Excess PEG: Free PEG reagent that did not attach to the protein.

  • Multi-PEGylated Species: Proteins with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated).[]

  • Positional Isomers: Proteins with the same number of PEG chains attached at different locations.[]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]

Separating these components is challenging because the addition of PEG, a neutral and hydrophilic polymer, can lead to only minor differences in the physicochemical properties used for purification.[3][4]

Q2: What are the most common methods for purifying PEGylated proteins?

The most frequently used purification techniques for PEGylated proteins are chromatography-based and exploit differences in molecular size, charge, and hydrophobicity. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective for removing unreacted PEG and smaller native proteins from larger PEGylated conjugates.[][5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and enabling the separation of species with different degrees of PEGylation.[][6]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This method can be a useful secondary step to IEX, though it may have lower capacity and resolution.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity and is particularly useful for analyzing and separating positional isomers.[][7][8][9]

Non-chromatographic methods like ultrafiltration, diafiltration, and aqueous two-phase systems are also employed, often for initial purification steps.[][10]

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of PEGylated proteins using various chromatographic techniques.

General Purification Workflow

The following diagram illustrates a general workflow for the chromatographic purification of PEGylated proteins.

Purification Workflow General Workflow for PEGylated Protein Purification ReactionMixture PEGylation Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG, Isomers) SEC Size Exclusion Chromatography (SEC) - Removes free PEG and unreacted protein ReactionMixture->SEC IEX Ion Exchange Chromatography (IEX) - Separates by degree of PEGylation SEC->IEX Fraction containing PEGylated species HIC Hydrophobic Interaction Chromatography (HIC) - Polishing step, separates isoforms IEX->HIC Further separation of PEGamers RPHPLC Reversed-Phase HPLC (RP-HPLC) - High-resolution separation of isomers HIC->RPHPLC Isomer separation Analysis Analysis (SDS-PAGE, MS, HPLC) RPHPLC->Analysis PureProduct Purified PEGylated Protein Analysis->PureProduct

Caption: A general workflow for chromatographic purification.

Size Exclusion Chromatography (SEC)

Problem Potential Cause Suggested Solution
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size).Select a column with a pore size that allows the large PEGylated conjugate to elute in the void volume while retaining the smaller molecules.[11]
Sample volume too large.The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[11]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Equilibrate the column thoroughly. Consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.
Protein precipitation on the column.Verify the solubility of your PEGylated protein in the mobile phase. Adjusting pH or ionic strength may be necessary.

Ion Exchange Chromatography (IEX)

Problem Potential Cause Suggested Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG.Optimize the mobile phase pH. Minor pH changes can significantly affect the surface charge and resin interaction.[11] Use a shallow salt gradient for elution, which is often more effective for separating species with small charge differences.[11]
Low Binding Capacity Steric hindrance from the PEG chain.The large PEG chain can block access to resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open structures have shown higher binding capacities for PEGylated proteins.[6]
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength).Ensure the loading buffer pH promotes a net charge on the protein that is opposite to the resin's charge. The ionic strength should be low enough to permit binding.

Troubleshooting Logic for IEX

IEX Troubleshooting IEX Troubleshooting Logic Start IEX Purification Issue PoorSep Poor Separation? Start->PoorSep LowBind Low Binding? Start->LowBind NoBind Elutes in Flow-Through? Start->NoBind Sol_pH Optimize Mobile Phase pH PoorSep->Sol_pH Yes Sol_Grad Use Shallow Salt Gradient PoorSep->Sol_Grad Yes Sol_Pore Use Larger Pore Size Resin LowBind->Sol_Pore Yes Sol_Buffer Check Buffer pH & Ionic Strength NoBind->Sol_Buffer Yes

Caption: Decision tree for troubleshooting IEX purification.

Hydrophobic Interaction Chromatography (HIC)

Problem Potential Cause Suggested Solution
Poor Resolution Inappropriate salt concentration.The type and concentration of salt (e.g., ammonium (B1175870) sulfate) in the binding buffer are critical. The optimal concentration needs to be determined empirically.
Weak hydrophobic interaction.For proteins with low hydrophobicity, a more hydrophobic stationary phase (e.g., with longer alkyl chains) may be needed.
Low Recovery Protein precipitation at high salt concentrations.Screen different salts and their concentrations. A lower initial salt concentration might be necessary.
Irreversible binding to the column.For very hydrophobic proteins, consider adding a mild organic modifier to the elution buffer to aid desorption.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem Potential Cause Suggested Solution
Broad Peaks Heterogeneity of the attached PEG.This can be inherent to the sample. Ensure optimal mobile phase composition and gradient.
Secondary interactions with the stationary phase.Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
Poor Separation of Isomers Inadequate mobile phase conditions.Optimize the organic solvent gradient. A shallow gradient is often more effective for resolving closely related species.[7]
Inappropriate stationary phase.For many proteins, a C4 column provides better resolution of PEGylated forms compared to a C18 column.[7]

Quantitative Data Summary

The following tables summarize typical performance metrics for different chromatography techniques used in PEGylated protein purification.

Table 1: Comparison of Chromatographic Methods for PEGylated Protein Purification

Technique Primary Separation Principle Typical Purity Achieved Key Advantages Common Challenges
SEC Hydrodynamic Radius (Size)>90% (for removing unreacted components)Excellent for removing free PEG and native protein.[]Poor resolution of species with similar sizes (e.g., positional isomers, multi-PEGylated forms).[3]
IEX Net Surface Charge>90%Can separate based on the degree of PEGylation.[6]"Charge shielding" by PEG can reduce resolution; steric hindrance can lower binding capacity.[6]
HIC HydrophobicityVariableComplementary to IEX; can separate isoforms.Lower capacity and resolution compared to other methods.[]
RP-HPLC Hydrophobicity>95%High resolution, capable of separating positional isomers.[7]Can cause protein denaturation; requires organic solvents.

Table 2: Influence of PEG Size on IEX Dynamic Binding Capacity (DBC) of Bovine Serum Albumin (BSA)

Protein PEG Size (kDa) Dynamic Binding Capacity (g/L of resin) % Decrease in DBC vs. Native Protein
Native BSA-~45-
PEG-BSA12~10~78%
PEG-BSA30~5~89%
(Data synthesized from qualitative descriptions in source[6])

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG and Protein

This protocol outlines a general procedure for the initial cleanup of a PEGylation reaction mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight fractionation range).

  • HPLC or FPLC system.

  • PEGylation reaction mixture.

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • 0.22 µm syringe filters.

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at the manufacturer's recommended flow rate.[11]

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[11]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should ideally be between 2-5% of the total column volume for optimal resolution.[11]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute before the smaller unreacted protein and free PEG.[11]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

  • Pooling: Combine the fractions containing the pure product.

Protocol 2: Ion Exchange Chromatography (IEX) for Separation of PEGylated Species

This protocol provides a general method for separating proteins based on their degree of PEGylation.

Materials:

  • IEX column (e.g., a strong cation exchanger like SP Sepharose or a strong anion exchanger like Q Sepharose, depending on the protein's pI).

  • HPLC or FPLC system.

  • Partially purified PEGylated protein sample (e.g., from SEC).

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

  • Elution Buffer (Binding Buffer with high salt concentration, e.g., 1 M NaCl).

Procedure:

  • Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Preparation: Ensure the sample is in the Binding Buffer, either through dialysis or buffer exchange. The conductivity of the sample should be equal to or less than that of the Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-100% Elution Buffer over 20-30 column volumes). A shallow gradient is often necessary to resolve species with small charge differences.[11]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze fractions using SDS-PAGE or RP-HPLC to identify the desired PEGylated species.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation

This protocol is suitable for the high-resolution separation of PEGylated protein isomers.

Materials:

  • C4 or C18 RP-HPLC column.[7][8]

  • HPLC system with a UV detector.

  • Purified PEGylated protein mixture.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[11]

  • 0.22 µm syringe filters.

Procedure:

  • System Preparation: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.[11]

  • Sample Preparation: Filter the sample through a 0.22 µm syringe filter.[11]

  • Sample Injection: Inject the filtered sample onto the column.

  • Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A shallow gradient (e.g., 1-2% increase in B per minute) is recommended for optimal resolution of isomers.[7]

  • Fraction Collection: Collect the separated peaks.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the separated isomers.

References

characterization of Bromoacetamido-PEG8-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the . This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle Bromoacetamido-PEG8-acid?

A1: Proper storage is critical to maintain the reagent's activity. PEGs and their derivatives are often sensitive to light, oxidation, and moisture.[1] For long-term storage, this compound should be stored at -20°C under a dry, inert atmosphere like argon or nitrogen.[2][3] The reagent is often shipped at ambient temperature for short durations, which is generally acceptable for the solid form.[2][4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][5][6] For ease of use, you can prepare a stock solution in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][6] Unused stock solution should be stored at -20°C under an inert atmosphere.[6]

Q2: What are the primary reactive groups on this compound and what do they target?

A2: this compound is a bifunctional linker.

  • The bromoacetamide group specifically reacts with free sulfhydryl (thiol) groups (-SH), typically found on cysteine residues in proteins and peptides. This reaction proceeds via a thiol-alkylation, forming a stable thioether bond.[7]

  • The terminal carboxylic acid group can be conjugated to primary amine groups (-NH2), such as those on lysine (B10760008) residues or the N-terminus of a protein. This reaction requires activation of the carboxylic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.[2][8]

Q3: What are the optimal pH conditions for the conjugation reaction?

A3: The optimal pH depends on the functional group you are targeting.

  • For the bromoacetamide reaction with a thiol , a pH range of 7.5–8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic while minimizing potential side reactions.

  • For the activated carboxylic acid reaction with a primary amine , a pH range of 7-9 is typically used.[9] The activation step with EDC/NHS is most efficient at a lower pH (around 4.5-7.2), while the subsequent reaction of the NHS-activated molecule with the amine is more efficient at pH 7-8.[6]

Q4: My PEGylated conjugate appears much larger than expected on SDS-PAGE. Is this normal?

A4: Yes, this is a well-documented phenomenon. PEGylated proteins have a larger hydrodynamic volume than non-PEGylated proteins of the same molecular weight.[10] This causes them to migrate more slowly through the gel matrix, resulting in an apparent molecular weight that is significantly higher than the actual calculated mass. While SDS-PAGE can be used to monitor the progress of the PEGylation reaction and give an indication of homogeneity, it should not be used for precise molecular weight determination of the conjugate.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and .

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency 1. Inactive Reagent: The this compound may have degraded due to improper storage (exposure to moisture or light).[1] 2. Suboptimal pH: The reaction buffer pH is outside the optimal range for the target functional group. 3. Reduced Target Moiety: For thiol reactions, the sulfhydryl groups on the protein may have oxidized to form disulfide bonds. 4. Inactive Carboxylic Acid: For amine reactions, the EDC/NHS activation step may have been inefficient or the activated ester may have hydrolyzed.1. Use a fresh vial of the reagent. Ensure proper storage and handling protocols are followed.[1][5] 2. Verify the pH of your reaction buffer. Adjust as needed (pH 7.5-8.5 for thiols; pH 7-8 for activated acid reaction with amines).[6] 3. Pretreat your protein/peptide with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds prior to conjugation. 4. Use fresh EDC and NHS solutions. Perform the activation reaction immediately before adding to the amine-containing molecule. Ensure anhydrous solvents are used if preparing stock solutions of sensitive reagents.
Multiple or Unexpected Products in LC-MS Analysis 1. Polydispersity of Product: PEGylation can occur at multiple sites on the protein, leading to a heterogeneous mixture of products with different degrees of PEGylation.[11][12] 2. Side Reactions: The bromoacetamide group might react with other nucleophiles like histidine or methionine, although it is most reactive towards thiols. 3. Reagent Hydrolysis: The bromoacetyl group can hydrolyze, leading to an inactive reagent that can still be present in the final mixture.1. Optimize the molar ratio of the PEG reagent to the protein to favor mono-PEGylation.[9] Purify the reaction mixture using chromatography (e.g., SEC, IEX) to isolate the desired conjugate. 2. Adjust the reaction pH to favor thiol reactivity (pH 7.5-8.5). Consider site-directed mutagenesis to remove non-target reactive residues if site-specificity is critical. 3. Purify the final conjugate to remove unreacted and hydrolyzed reagents.
Complex and Uninterpretable Mass Spectra 1. High Charge State Distribution: PEGylated proteins, like other large biomolecules, can acquire multiple charges during electrospray ionization (ESI), leading to a complex envelope of peaks that is difficult to interpret.[13][14] 2. PEG Polydispersity Overlap: The inherent mass distribution of the PEG chain can overlap with the charge state distribution of the protein, further complicating the spectrum.[13]1. Use post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) to the LC flow before it enters the mass spectrometer. This reduces the charge complexity and simplifies the spectrum.[13][15] 2. Utilize powerful deconvolution software designed for large molecules and conjugates to reconstruct the zero-charge mass spectrum from the raw data.[14]
Product Instability or Aggregation 1. Conformational Changes: The attachment of the PEG chain can sometimes induce conformational changes in the protein, exposing hydrophobic patches that lead to aggregation.[11] 2. Buffer Conditions: The final formulation buffer may not be optimal for the stability of the PEGylated conjugate.1. Characterize the conjugate's conformation using techniques like circular dichroism (CD) or hydrogen/deuterium exchange (HDX) mass spectrometry.[11] 2. Perform a buffer screen to find optimal pH, ionic strength, and excipients that enhance the stability of the final product.

Diagram: Troubleshooting Logic for Low Conjugation Efficiency

G start Low Conjugation Efficiency Observed check_reagent Is the PEG reagent fresh and properly stored? start->check_reagent check_ph Is the reaction pH optimal? check_reagent->check_ph Yes new_reagent Use new reagent; follow storage protocols check_reagent->new_reagent No check_thiol Targeting Thiols: Are they reduced? check_ph->check_thiol Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_activation Targeting Amines: Is activation efficient? check_thiol->check_activation Yes / N/A reduce_protein Pre-treat protein with TCEP check_thiol->reduce_protein No optimize_activation Use fresh EDC/NHS; optimize conditions check_activation->optimize_activation No end Problem likely solved or investigate other factors. check_activation->end Yes / N/A new_reagent->start adjust_ph->start reduce_protein->start optimize_activation->start

Caption: A decision tree for troubleshooting low conjugation efficiency.

Experimental Protocols

Protocol 1: General Procedure for Thiol Conjugation

This protocol describes a general method for conjugating this compound to a thiol-containing protein or peptide.

  • Protein Preparation: Dissolve the thiol-containing protein in a non-amine-containing buffer at pH 7.5-8.5, such as phosphate-buffered saline (PBS). If the protein has been stored in a buffer with other primary amines (like Tris), it should be buffer-exchanged into PBS.

  • (Optional) Reduction Step: To ensure free sulfhydryl groups are available, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.

  • PEG Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous solvent like DMSO.

  • Conjugation Reaction: Add the PEG reagent stock solution to the protein solution to achieve a final molar excess of 5- to 20-fold of PEG over the protein. The exact ratio should be optimized for your specific protein.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing. Protect the reaction from light.

  • Quenching: Quench the reaction by adding a low molecular weight thiol compound, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to react with any excess bromoacetamide reagent.

  • Purification: Remove excess PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Diagram: Experimental Workflow for Conjugation and Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein 1. Prepare Protein in Buffer (pH 7.5-8.5) prep_peg 2. Prepare PEG Reagent Stock (in DMSO) mix 3. Mix Protein and PEG Reagent prep_peg->mix incubate 4. Incubate (2h RT or O/N 4°C) mix->incubate quench 5. Quench with L-Cysteine incubate->quench purify 6. Purify (e.g., SEC) quench->purify analyze 7. Characterize Conjugate (LC-MS, SDS-PAGE) purify->analyze

Caption: Workflow for protein conjugation and subsequent analysis.

Protocol 2: Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for characterizing PEGylated products.[16][17]

  • Chromatography:

    • Column: Use a reversed-phase column (e.g., C4 or C8) suitable for protein separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient from ~5% to 95% Mobile Phase B over 15-30 minutes to elute the unconjugated protein and the PEGylated conjugate.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to resolve the complex spectra.[18]

    • Data Acquisition: Acquire data over a mass range appropriate for your expected products (e.g., m/z 500-4000).

  • Data Analysis:

    • Identify the peak corresponding to your conjugate in the chromatogram.

    • Examine the mass spectrum associated with this peak. It will likely show a distribution of multiply charged ions.

    • Use a deconvolution algorithm to transform the multiply charged spectrum into a zero-charge (neutral) mass spectrum. This will reveal the molecular weight of the conjugate. The presence of repeating units of 44 Da (the mass of an ethylene (B1197577) glycol monomer) confirms the presence of the PEG chain.[15][19]

Diagram: Bromoacetamide-Thiol Reaction Pathway

Caption: Reaction scheme for thiol-alkylation with bromoacetamide.

References

Bromoacetamido-PEG8-acid: Technical Support Guide on Amide Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting guidance regarding the stability of the amide bond in Bromoacetamido-PEG8-acid.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond in the this compound linker under typical physiological conditions?

The amide bond within the this compound linker is exceptionally stable under physiological conditions (e.g., pH ~7.4).[1] Amide bonds are resonance-stabilized and their spontaneous hydrolysis is extremely slow, with an estimated half-life of 350-600 years at neutral pH and room temperature.[2] Hydrolysis generally requires extreme pH conditions (strong acid or base) or the presence of specific enzymes.[1][2]

Q2: What primary factors can compromise the stability of the amide bond in this linker?

The stability of the amide bond is primarily influenced by the following factors:

  • pH: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.[3][4] At acidic pH, the reaction can be catalyzed by hydrogen ions, while at basic pH, hydroxide (B78521) ions catalyze the degradation.[4][5]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation, including hydrolysis.[3][4]

  • Enzymatic Activity: While highly unlikely for the bromoacetamido portion of this specific small molecule linker, amide bonds can be cleaved by enzymes such as proteases or amidases.[1][6] This becomes a more relevant consideration for amide bonds formed using the linker's terminal carboxylic acid to conjugate with peptides or proteins.[7][8]

Q3: How does the stability of the bromoacetamide group compare to the amide bond?

The bromoacetamide group and the amide bond have different functions and stability profiles. The bromoacetamide moiety is a reactive electrophile designed for covalent modification of nucleophilic residues, primarily the thiol groups of cysteines, to form a highly stable thioether bond.[1][3] The stability concern for this group is not degradation but rather its reactivity towards nucleophiles, including water (hydrolysis), especially at higher pH. The amide bond, in contrast, is a stable structural linkage that is not intended to be reactive.[9]

Q4: What are the recommended storage and handling conditions for this compound to ensure maximum stability?

To prevent degradation and maintain the reactivity of the reagent, proper storage and handling are critical.

  • Long-Term Storage: Store the solid reagent in a freezer at -20°C, protected from light.[10][11] It is highly recommended to store it under a dry, inert atmosphere such as argon or nitrogen.[12]

  • Handling: Before use, allow the container to warm slowly to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups.[12][13]

  • Stock Solutions: Prepare stock solutions in a dry (anhydrous) organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[13][14] Store unused stock solutions, capped under an inert gas, at -20°C.[13][14]

Troubleshooting Guide

Problem: Poor or inconsistent results in conjugation reactions.

This issue may not be due to the instability of the amide bond itself, but rather the degradation of the reactive ends of the linker or improper reaction conditions.

Possible Cause Troubleshooting Steps
Degradation of the Reagent 1. Verify Storage: Confirm that the reagent has been stored at -20°C under dry conditions and protected from light.[10][12] 2. Perform Quality Control: Analyze the purity of the reagent using LC-MS or ¹H NMR to check for signs of degradation. 3. Use Fresh Reagent: If degradation is suspected, use a fresh vial of the reagent for subsequent experiments.
Hydrolysis During Experiment 1. Buffer pH: Ensure the pH of your reaction buffer is appropriate. The reaction of bromoacetamide with thiols is typically more efficient at a pH slightly above the pKa of the thiol group (~pH 7.5-8.5) to favor the more nucleophilic thiolate anion. However, very high pH can accelerate hydrolysis of the bromoacetyl group. 2. Avoid Amine Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they can compete with the intended reaction.[13][14] Use buffers like phosphate (B84403) (PBS) or borate (B1201080) instead.[13][15]
Presence of Nucleophiles Ensure that solutions and buffers are free from extraneous nucleophiles that could react with the bromoacetyl group.

Quantitative Data Summary

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linkage Type Formed From Relative Stability under Physiological Conditions Key Considerations
Amide Carboxylic Acid + Amine Very High Highly stable; requires harsh conditions or specific enzymes for cleavage.[1][16]
Thioether Bromoacetamide + Thiol Very High Considered robust and essentially irreversible; more stable than maleimide-thiol adducts.[1]
Maleimide-Thiol Adduct Maleimide + Thiol Variable Prone to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1]
Hydrazone Hydrazide + Aldehyde/Ketone pH-Dependent (Labile) Designed to be acid-sensitive; stable at physiological pH but cleaves at lower pH (e.g., in endosomes).[17]

| Ester | Carboxylic Acid + Alcohol | Moderate to Low | Susceptible to hydrolysis at physiological pH, which can be accelerated by enzymes (esterases).[18] |

Visual Guides and Workflows

Diagram 1: Stability Profile of this compound cluster_functional_groups Functional Group Stability cluster_stability_notes Stability Characteristics molecule This compound C₂₁H₄₀BrNO₁₁ bromo Bromoacetyl Group (Br-CH₂-CO-) amide Amide Bond (-CO-NH-) peg PEG8 Spacer (-(OCH₂CH₂)₈-) acid Carboxylic Acid (-COOH) bromo_note Reactive Moiety: Target for thiol conjugation. Forms stable thioether bond. bromo->bromo_note amide_note Highly Stable: Resistant to hydrolysis at physiological pH. Cleavage requires extreme pH or enzymes. amide->amide_note peg_note Generally Stable: Hydrophilic and biocompatible. Not prone to enzymatic cleavage. peg->peg_note acid_note Reactive Moiety: Used for forming amide bonds with amines (requires activation, e.g., EDC). acid->acid_note

Caption: Chemical structure and stability of functional groups.

Diagram 2: Troubleshooting Workflow for Suspected Degradation start Start: Inconsistent Experimental Results check_storage 1. Review Storage Conditions (-20°C, Dry, Dark?) start->check_storage storage_ok Storage Conditions Met? check_storage->storage_ok correct_storage Action: Correct Storage Practices. Use a New Reagent Lot. storage_ok->correct_storage No check_protocol 2. Review Experimental Protocol (Buffer pH, Temp, Contaminants?) storage_ok->check_protocol Yes correct_storage->start Restart with new reagent protocol_ok Protocol Optimal? check_protocol->protocol_ok correct_protocol Action: Optimize Buffer (e.g., PBS, Borate). Control Temperature. Use Anhydrous Solvents. protocol_ok->correct_protocol No qc_check 3. Perform QC Analysis (LC-MS, NMR) protocol_ok->qc_check Yes correct_protocol->start Restart with optimized protocol reagent_ok Reagent Pure? qc_check->reagent_ok end_ok End: Problem Likely Not Reagent Stability reagent_ok->end_ok Yes end_bad End: Reagent Has Degraded. Discard and Use New Lot. reagent_ok->end_bad No

Caption: Troubleshooting workflow for suspected reagent degradation.

Experimental Protocols

Protocol 1: General Method for Assessing pH-Dependent Chemical Stability

This protocol outlines a general procedure to evaluate the stability of this compound in aqueous buffers at different pH values.

  • Materials Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

    • Prepare a series of aqueous buffers (e.g., 0.1 M) at desired pH values (e.g., pH 4.0, pH 7.4, pH 9.0).

    • Prepare a quenching solution to stop the degradation reaction (e.g., a buffer that brings the pH to neutral, containing an internal standard).

  • Incubation:

    • Spike the this compound stock solution into pre-warmed (e.g., 37°C) buffer of each pH to a final concentration of ~100 µg/mL.

    • Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

    • Store the quenched samples at -80°C until analysis to prevent further degradation.[7]

  • LC-MS Analysis:

    • Analyze the samples using a suitable Reverse-Phase HPLC method coupled with a mass spectrometer.

    • Monitor the disappearance of the parent compound (this compound) and the appearance of any potential degradation products (e.g., the hydrolyzed carboxylic acid derivative).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Diagram 3: Experimental Workflow for pH Stability Assay prep 1. Preparation - Prepare stock solution in DMSO - Prepare buffers (pH 4, 7.4, 9) - Pre-warm buffers to 37°C incubate 2. Incubation - Spike stock solution into each buffer - Incubate samples at 37°C prep->incubate sampling 3. Time-Point Sampling - Withdraw aliquots at T = 0, 1, 4, 8, 24h... - Quench reaction immediately - Store samples at -80°C incubate->sampling analysis 4. LC-MS Analysis - Analyze parent compound peak area - Identify degradation products sampling->analysis data 5. Data Interpretation - Plot % remaining vs. time - Determine degradation rate at each pH analysis->data

Caption: Workflow for assessing chemical stability via hydrolysis.

Protocol 2: General Method for Assessing Stability in Plasma

This protocol provides a framework for evaluating the stability of the linker in a more biologically relevant matrix.

  • Materials Preparation:

    • Obtain plasma (e.g., human, mouse) and thaw at 37°C.

    • Prepare a concentrated stock solution of this compound in DMSO.

  • Incubation:

    • Spike the stock solution into the pre-warmed plasma to a final concentration of ~100 µg/mL.[7]

    • Incubate the samples at 37°C with gentle agitation.[7]

  • Time-Course Analysis & Sample Preparation:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot.

    • Immediately precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the samples as described in Protocol 1 to quantify the amount of parent compound remaining over time.

References

Technical Support Center: Navigating the Challenges of PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Proteolysis Targeting Chimeras (PROTACs) presents a unique set of challenges, particularly when incorporating polyethylene (B3416737) glycol (PEG) linkers. While PEG linkers are invaluable for enhancing the solubility and pharmacokinetic properties of these complex molecules, their use can introduce specific difficulties during synthesis, purification, and characterization. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of PEGylated PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why is my PEGylated PROTAC showing low aqueous solubility despite the hydrophilic linker?

A1: While PEG linkers are known to increase hydrophilicity, the overall solubility of a PROTAC is a complex interplay of all its components (the warhead, the E3 ligase ligand, and the linker).[1] Several factors could contribute to poor solubility:

  • High Molecular Weight and Lipophilicity of Ligands: If the protein of interest (POI) ligand or the E3 ligase binder are highly lipophilic, the PEG linker may not be sufficient to overcome their poor solubility.

  • "Molecular Chameleon" Effect: In some cases, the flexible PEG linker can fold and form intramolecular hydrogen bonds, shielding the polar ether oxygens from the solvent. This can lead to a more compact, less polar conformation with reduced aqueous solubility.

  • Aggregation: The large size and amphipathic nature of some PEGylated PROTACs can lead to aggregation, which manifests as poor solubility.

Q2: I am observing low cell permeability with my PEGylated PROTAC. How can I improve it?

A2: The relationship between PEGylation and cell permeability is not always straightforward. While the increased polarity of a PEG linker can hinder passive diffusion across the cell membrane, there are strategies to improve uptake:

  • Optimize Linker Length: There is often an optimal PEG linker length for cell permeability. Excessively long and polar linkers can decrease permeability. A systematic variation of the PEG chain length is recommended.

  • Linker Composition: Consider incorporating more rigid or lipophilic moieties within the PEG chain, such as alkyl chains or aromatic rings, to balance hydrophilicity and lipophilicity.[2]

  • Prodrug Strategies: Masking polar functional groups on the PROTAC with cleavable moieties can improve cell entry.

Q3: My PEGylated PROTAC has a short in vivo half-life. What is causing this metabolic instability?

A3: PEG linkers can be susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily through O-dealkylation of the ether linkages.[3] This can lead to rapid clearance and a short half-life. To address this, consider:

  • Linker Rigidification: Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker can shield the PEG chain from metabolic enzymes.[4]

  • Alternative Linker Chemistries: Exploring linkers with greater metabolic stability, such as alkyl chains or triazoles, may be necessary if PEG instability is a significant issue.[5]

Q4: The synthesis of my PEGylated PROTAC is low-yielding. What are the common pitfalls?

A4: Low yields in PEGylated PROTAC synthesis can arise from several factors:

  • Inefficient Coupling Reactions: Amide bond formation and other coupling reactions can be challenging with large, sterically hindered fragments. Ensure optimal coupling reagents, reaction times, and temperatures are used.

  • Difficult Purification: The purification of PEGylated PROTACs is notoriously difficult due to their often-high polarity and potential for co-elution with unreacted starting materials or byproducts. This can lead to significant product loss during purification steps.

  • Starting Material Quality: The purity of the PEG linker and the ligands is crucial. Impurities can interfere with the reaction and complicate purification.

Troubleshooting Guides

Problem: Low Yield in Amide Coupling Reaction
Possible Cause Recommended Solution
Steric Hindrance Use a more powerful coupling reagent (e.g., HATU, COMU). Increase reaction temperature and/or time.
Poor Solubility of Reactants Use a co-solvent system (e.g., DMF/DCM) to improve solubility.
Side Reactions Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents.
Incomplete Reaction Monitor the reaction progress by LC-MS. If the reaction stalls, consider adding more coupling reagent or activating agent.
Problem: Difficulty in Purifying PEGylated PROTAC by RP-HPLC
Possible Cause Recommended Solution
Broad or Tailing Peaks The inherent flexibility and heterogeneity of the PEG chain can lead to poor peak shape. Try using a different stationary phase (e.g., C4 or C8 instead of C18) or a different ion-pairing agent (e.g., formic acid instead of TFA).
Co-elution of Impurities Optimize the gradient. A shallower gradient can improve the resolution of closely eluting species.[6] Consider a two-step purification strategy, using a different chromatographic technique like size-exclusion chromatography (SEC) for initial cleanup.
Low Recovery The PROTAC may be adsorbing to the column. Add a small amount of a competitive agent (e.g., a different amine) to the mobile phase. Ensure the sample is fully dissolved before injection.
Product Degradation If the PROTAC is sensitive to the acidic conditions of RP-HPLC, consider using a neutral pH purification method or a different technique like SEC.

Data Summary

The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The following tables provide a summary of quantitative data comparing PEG linkers to more traditional alkyl linkers.

Table 1: Comparative Physicochemical Properties of PROTAC Linkers [7][8]

PropertyPEG Linker (e.g., Thalidomide-O-PEG5-Acid)Alkyl LinkerRationale
Aqueous Solubility Generally higherGenerally lowerThe hydrophilic ether oxygens in the PEG chain increase water solubility.
Cell Permeability Can be variable; may be enhanced by the "molecular chameleon" effectCan be higher due to increased lipophilicityPermeability is a balance between polarity and lipophilicity.
Metabolic Stability May be susceptible to oxidative metabolismGenerally considered to have good metabolic stabilityThe ether linkages in PEG chains can be sites for enzymatic degradation.

Table 2: Impact of Linker Type on PROTAC Degradation Efficacy [4][9]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC₅₀Dₘₐₓ
BRD4CRBNPEG1-2 PEG units>5 µM-
BRD4CRBNPEG4-5 PEG units<0.5 µM-
TBK1VHLAlkyl/Ether< 12 atomsNo degradation-
TBK1VHLAlkyl/Ether21 atoms3 nM96%
TBK1VHLAlkyl/Ether29 atoms292 nM76%

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling[10]

This protocol describes a two-step synthesis involving the sequential amide coupling of a bifunctional PEG linker to a POI ligand and an E3 ligase ligand.

Step 1: Synthesis of the POI-Linker Intermediate

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and a carboxy-PEG-amine linker (1.1 equivalents) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the POI-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative RP-HPLC to yield the final PROTAC molecule.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)[4]

This protocol is suitable for the convergent synthesis of PROTACs where one fragment contains a terminal alkyne and the other contains an azide.

  • Dissolve the alkyne-functionalized fragment (1.0 equivalent) and the azide-functionalized fragment (1.0 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 equivalents), and a reducing agent, like sodium ascorbate (B8700270) (0.2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative RP-HPLC.

Protocol 3: Purification of PEGylated PROTACs by RP-HPLC[6]
  • Column: C18, C8, or C4 analytical or preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient might be a linear increase from 10% to 90% Mobile Phase B over 30 minutes. The optimal gradient will need to be determined empirically for each PROTAC.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition. b. Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with Mobile Phase A. c. Inject the sample onto the column. d. Run the gradient and collect fractions corresponding to the product peak. e. Analyze the fractions by LC-MS to confirm the identity and purity of the product. f. Combine the pure fractions and lyophilize to obtain the final product.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis POI_Ligand POI Ligand Coupling Coupling Reaction (e.g., Amide, Click) POI_Ligand->Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Coupling PEG_Linker PEG Linker PEG_Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC Purification Purification (e.g., RP-HPLC, SEC) Crude_PROTAC->Purification Pure_PROTAC Pure PEGylated PROTAC Purification->Pure_PROTAC Analysis Characterization (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A generalized workflow for the synthesis, purification, and analysis of PEGylated PROTACs.

Troubleshooting_Purification Start Crude PEGylated PROTAC Purification RP-HPLC Purification Start->Purification Check_Purity Purity > 95%? Purification->Check_Purity Success Pure Product Check_Purity->Success Yes Failure Low Purity Check_Purity->Failure No Troubleshoot Troubleshoot Failure->Troubleshoot Option1 Optimize Gradient Troubleshoot->Option1 Option2 Change Column Troubleshoot->Option2 Option3 Alternative Method (SEC) Troubleshoot->Option3 Option1->Purification Option2->Purification Option3->Purification

Caption: A decision tree for troubleshooting the purification of PEGylated PROTACs.

References

Technical Support Center: Improving the Solubility of Peptide-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of peptide-polyethylene glycol (PEG) conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide-PEG conjugate poorly soluble?

A1: The solubility of a peptide-PEG conjugate is a complex interplay of several factors. Poor solubility or aggregation can stem from the intrinsic properties of the peptide itself, the characteristics of the PEG chain, and the formulation conditions. Key factors include:

  • Peptide Amino Acid Composition: Peptides with a high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine are prone to aggregation and have limited solubility in aqueous solutions.[1]

  • Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero. The pH of the solution is therefore a critical factor.[1][2]

  • PEG Chain Properties: While PEGylation generally increases solubility, the length and structure of the PEG chain can influence the final properties.[][4] Very long PEG chains may sometimes reduce solubility in certain contexts.[]

  • Concentration: At high concentrations, the likelihood of intermolecular interactions increases, which can lead to aggregation and precipitation.[5][6]

  • Impurities: The presence of unreacted reagents or byproducts from the conjugation reaction can contribute to insolubility and aggregation.

Q2: How does PEGylation improve the solubility of a peptide?

A2: PEGylation, the covalent attachment of PEG chains to a peptide, enhances solubility primarily by creating a "hydrophilic shield" around the peptide.[1] This polymeric shield increases the conjugate's hydrodynamic size and masks hydrophobic regions of the peptide, facilitating more favorable interactions with water molecules and preventing the peptide from aggregating.[1][7] This modification can make the conjugate soluble and active even in organic solvents.[7]

Q3: What is the first step I should take if my conjugate precipitates out of solution?

A3: The first and most crucial step is to test the solubility of a small aliquot of your sample before attempting to dissolve the entire batch.[8] Begin by trying to dissolve it in sterile, purified water. If that fails, the next step is to adjust the pH of the solvent.[8][9] This allows you to find the optimal conditions without risking your entire sample. Always centrifuge your final solution before use to pellet any undissolved material.[9]

Q4: How do I choose the right pH for my peptide-PEG conjugate solution?

A4: To enhance solubility, you should adjust the pH of the solution to be away from the peptide's isoelectric point (pI).[1][8]

  • For acidic peptides (net negative charge): Try dissolving the conjugate in a slightly basic buffer (e.g., pH > 7) by adding a small amount of aqueous ammonia (B1221849) or ammonium (B1175870) bicarbonate solution.[9]

  • For basic peptides (net positive charge): Try dissolving the conjugate in a slightly acidic buffer (e.g., pH < 7) by adding a small amount of 10% acetic acid solution.[9] It is recommended to perform small-scale solubility tests in buffers with different pH values to determine the optimal condition empirically.[9]

Q5: Can the properties of the PEG itself affect the conjugate's solubility?

A5: Yes, the molecular weight and structure of the PEG chain are important. The length of the PEG chain can impact the solubility and stability of the final conjugate.[] While longer PEG chains generally provide better stability, they may in some cases reduce solubility.[] It is also critical to use high-quality PEG reagents with low polydispersity (a narrow distribution of molecular weights), as heterogeneity in the PEG starting material will be reflected in the final conjugate, potentially leading to purification and solubility issues.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the handling and formulation of peptide-PEG conjugates.

Issue 1: The conjugate precipitates immediately upon addition of an aqueous buffer.
Potential Cause Troubleshooting Step Explanation
pH is at or near the peptide's pI Adjust the pH of the buffer. For basic peptides, use an acidic buffer (pH 4-6). For acidic peptides, use a basic buffer (pH 7.5-8.5).[1][9]Peptides are least soluble at their isoelectric point (pI). Moving the pH away from the pI increases the net charge, enhancing interactions with water.
High concentration of conjugate Attempt to dissolve the conjugate at a lower concentration.High concentrations promote intermolecular interactions that can lead to aggregation and precipitation.[5]
Hydrophobic nature of the peptide Use a co-solvent. Dissolve the conjugate in a minimal amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) first, then slowly add the aqueous buffer while vortexing.[9]Organic co-solvents can disrupt hydrophobic interactions that cause aggregation. Aim for the lowest possible percentage of organic solvent in the final solution (e.g., <1% DMSO for many cell-based assays).[9]
Issue 2: The conjugate dissolves initially but aggregates and precipitates over time.
Potential Cause Troubleshooting Step Explanation
Physical Instability Store the solution at 4°C. Avoid repeated freeze-thaw cycles.[5]Temperature fluctuations can induce conformational changes that expose hydrophobic regions, leading to aggregation over time.
Chemical Degradation Ensure the buffer pH is one at which the peptide is chemically stable. Peptides containing residues like Asp, Glu, Cys, or Met are prone to degradation (e.g., deamidation, oxidation) at certain pH values.[5][6]Chemical degradation can alter the peptide's structure and charge, reducing its solubility and leading to aggregation.
Interaction with Container Surface Use low-protein-binding tubes or siliconized glassware.Peptides and their conjugates can adsorb to surfaces, which can act as a nucleation point for aggregation.[10]
Shaking or Agitation Handle the solution gently. Avoid vigorous vortexing or shaking after the initial dissolution.Mechanical stress can induce the unfolding and aggregation of peptides and proteins.[11]
Factors Influencing Conjugate Solubility: A Summary

The following table summarizes key parameters that can be modulated to improve the solubility of peptide-PEG conjugates.

ParameterStrategy for ImprovementExpected OutcomeReference
pH Adjust pH to be at least 1-2 units away from the peptide's isoelectric point (pI).Increases net molecular charge, enhancing hydration and electrostatic repulsion between molecules.[1][2]
Co-solvents Add a small amount of a miscible organic solvent (e.g., DMSO, ethanol, acetonitrile).Disrupts hydrophobic interactions between peptide chains, preventing aggregation.[9]
Ionic Strength Modify the salt concentration of the buffer.Can either increase or decrease solubility depending on the specific conjugate; requires empirical testing.[5]
Temperature Perform dissolution at a slightly elevated temperature (e.g., 37°C) for some peptides.Can increase the solubility of certain peptides, but must be used with caution to avoid degradation.[8][9]
Peptide Sequence Replace hydrophobic amino acids with more hydrophilic or charged ones during peptide design.Increases the intrinsic solubility of the peptide portion of the conjugate.[1][8]
PEG Chain Length Optimize the molecular weight of the attached PEG.Balances the hydrophilic shielding effect with other physicochemical properties. Shorter chains may improve solubility while longer chains enhance stability.[]

Experimental Protocol: pH Screening for Solubility Optimization

This protocol provides a systematic approach to determining the optimal pH for solubilizing a new peptide-PEG conjugate.

Objective: To identify a pH range where the peptide-PEG conjugate exhibits maximum solubility.

Materials:

  • Lyophilized peptide-PEG conjugate

  • Purified water (e.g., Milli-Q or equivalent)

  • A set of buffers (e.g., 10 mM Sodium Acetate for pH 4.0-5.5; 10 mM Sodium Phosphate for pH 6.0-7.5; 10 mM Tris-HCl for pH 8.0-9.0)

  • 10% Acetic Acid solution

  • 10% Ammonium Bicarbonate solution

  • Microcentrifuge tubes (low-protein-binding)

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare Stock Solutions: Prepare 100 mM stock solutions of the different buffers.

  • Initial Qualitative Test:

    • Take a very small, visible amount of the lyophilized conjugate powder (e.g., <0.1 mg).

    • Attempt to dissolve it in 100 µL of purified water. Observe for cloudiness or visible particles.

    • If it does not dissolve, add 1-2 µL of 10% acetic acid. Observe.

    • If it still does not dissolve, take a fresh aliquot and add 1-2 µL of 10% ammonium bicarbonate. This provides a preliminary indication of whether an acidic or basic pH is required.[9]

  • Quantitative Screening:

    • Weigh out 5 equal aliquots of the conjugate (e.g., 0.5 mg each) into separate low-protein-binding microcentrifuge tubes.

    • To each tube, add 500 µL of a different buffer, covering a range of pH values (e.g., pH 4.0, 5.5, 7.0, 8.5). Use purified water as a control.

    • Gently vortex each tube for 1-2 minutes.

    • Allow the tubes to stand at room temperature for 30 minutes.

  • Separation of Undissolved Material:

    • Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved conjugate.[9]

  • Quantification of Soluble Conjugate:

    • Carefully collect the supernatant from each tube without disturbing the pellet.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at a wavelength where the peptide absorbs (typically 280 nm if it contains Trp or Tyr residues). If the peptide lacks these residues, an alternative quantification method like a colorimetric peptide assay or HPLC may be needed.

    • The buffer that yields the highest absorbance reading contains the highest concentration of soluble conjugate and is therefore the optimal solvent.

  • Stability Check:

    • Store the supernatants at 4°C and re-measure the absorbance after 24 and 48 hours to check for signs of precipitation over time.

Visual Guides

TroubleshootingWorkflow start Problem: Conjugate Precipitates/Aggregates check_pH Is pH optimized? (away from pI) start->check_pH adjust_pH Action: Adjust pH (Acidic buffer for basic peptide, Basic buffer for acidic peptide) check_pH->adjust_pH  No check_conc Is concentration too high? check_pH->check_conc Yes adjust_pH->check_conc lower_conc Action: Reduce concentration check_conc->lower_conc Yes check_solvent Is peptide highly hydrophobic? check_conc->check_solvent  No lower_conc->check_solvent use_cosolvent Action: Use co-solvent (e.g., minimal DMSO, DMF) check_solvent->use_cosolvent Yes check_stability Is it a time-dependent aggregation issue? check_solvent->check_stability  No use_cosolvent->check_stability stability_actions Actions: - Store at 4°C - Avoid freeze-thaw - Use gentle handling check_stability->stability_actions Yes end_soluble Outcome: Soluble Conjugate check_stability->end_soluble  No stability_actions->end_soluble

Caption: A troubleshooting workflow for addressing solubility issues with peptide-PEG conjugates.

FactorsInfluence center Peptide-PEG Conjugate Solubility peptide Peptide Properties peptide->center peg PEG Properties peg->center solution Solution Conditions solution->center seq Amino Acid Sequence (Hydrophobicity) seq->peptide pI Isoelectric Point (pI) pI->peptide mw Molecular Weight mw->peg pdi Polydispersity pdi->peg ph pH ph->solution conc Concentration conc->solution temp Temperature temp->solution cosolv Co-solvents cosolv->solution

Caption: Key factors influencing the solubility of peptide-PEG conjugates.

References

Validation & Comparative

A Head-to-Head Comparison of Bromoacetamido-PEG8-acid and Maleimide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. This guide provides an in-depth, objective comparison of two widely used thiol-reactive linkers: Bromoacetamido-PEG8-acid and Maleimide-PEG linkers. By examining their reaction kinetics, linkage stability, and potential side reactions, supported by experimental data, this document aims to equip researchers with the necessary information to make an informed selection for their specific application, be it in the development of antibody-drug conjugates (ADCs), PEGylated proteins, or other targeted therapeutics.

Introduction to Thiol-Reactive Linkers

Cysteine-specific conjugation is a favored strategy in bioconjugation due to the low natural abundance and unique nucleophilicity of the thiol group on cysteine residues. This allows for site-specific modification of proteins and peptides. Both bromoacetamide and maleimide (B117702) functional groups are designed to react selectively with these thiol groups, forming stable covalent bonds. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the 8-unit PEG in this compound, enhances the solubility and biocompatibility of the resulting conjugate.

This compound belongs to the haloacetyl class of reagents. The bromoacetamido group reacts with the thiol of a cysteine residue via a nucleophilic substitution (SN2) reaction, where the thiol displaces the bromide to form a stable thioether bond. This linker also possesses a terminal carboxylic acid, which can be activated (e.g., with EDC and NHS) to react with primary amines, making it a heterobifunctional linker.

Maleimide-PEG linkers feature a maleimide group that reacts with thiols through a Michael addition reaction. This reaction is highly specific for thiols under mild, near-neutral pH conditions and results in a thiosuccinimide linkage. Maleimide-PEG linkers are available with various terminal functional groups, allowing for diverse conjugation strategies.

Reaction Mechanisms and Kinetics

The fundamental difference in the reaction mechanism between these two linkers dictates their optimal reaction conditions and kinetics.

This compound: Nucleophilic Substitution

The reaction of a bromoacetamide with a thiol is an SN2 reaction. The rate of this reaction is dependent on the concentration of the thiolate anion (RS-), which is favored at a pH above the pKa of the cysteine's thiol group (typically around 8.5).

G cluster_0 Bromoacetamide-Thiol Reaction (SN2) Bromoacetamide R-NH-CO-CH₂-Br TransitionState [Protein-S---CH₂(Br)---CO-NH-R]⁻ Bromoacetamide->TransitionState Thiolate Protein-S⁻ Thiolate->TransitionState Thioether R-NH-CO-CH₂-S-Protein TransitionState->Thioether Bromide Br⁻ TransitionState->Bromide

Figure 1. Bromoacetamide-Thiol Reaction Pathway
Maleimide-PEG: Michael Addition

The maleimide group contains an electron-deficient carbon-carbon double bond that is susceptible to nucleophilic attack by a thiolate anion. This Michael addition reaction is highly efficient and proceeds rapidly at a pH range of 6.5-7.5.[1] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

G cluster_1 Maleimide-Thiol Reaction (Michael Addition) Maleimide R-Maleimide Intermediate Enolate Intermediate Maleimide->Intermediate Thiolate Protein-S⁻ Thiolate->Intermediate Thiosuccinimide R-Thiosuccinimide-S-Protein Intermediate->Thiosuccinimide

Figure 2. Maleimide-Thiol Reaction Pathway

Quantitative Data Presentation

The following tables summarize the key performance characteristics of bromoacetamido and maleimide linkers based on available experimental data.

ParameterBromoacetamido LinkerMaleimide LinkerReferences
Reaction Type Nucleophilic Substitution (SN2)Michael Addition[2]
Optimal pH 8.0 - 9.06.5 - 7.5[3]
Reaction Rate SlowerFaster (2-3 orders of magnitude faster at pH 6.5)[3]
Linkage Formed ThioetherThiosuccinimide[4]
Linkage Stability High (Irreversible)Variable (Reversible via retro-Michael reaction)[4]
Specificity High for thiols, but potential for reaction with other nucleophiles at higher pHVery high for thiols at pH 6.5-7.5[1][3]
Stability ParameterBromoacetamide-Thiol LinkageMaleimide-Thiol LinkageReferences
In Plasma/Serum Generally considered highly stable with no measurable systemic drug release in mice over two weeks for a bromoacetamide-based ADC.Susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation. 35-67% deconjugation observed in serum over 7 days for N-alkyl maleimide ADCs.[4]
Effect of Endogenous Thiols (e.g., Glutathione) StableCan facilitate the retro-Michael reaction, leading to payload exchange.
Hydrolytic Stability of Linkage Very highThe thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid form, which is resistant to the retro-Michael reaction.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein

This protocol first activates the carboxylic acid of the this compound to an NHS ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on the protein. The bromoacetamide group is then available for conjugation to a thiol-containing molecule.

Materials:

  • This compound

  • Protein to be modified

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Equilibrate the this compound, EDC, and NHS to room temperature.

  • Dissolve the this compound in the Activation Buffer to a final concentration of 10 mM.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the linker solution.

  • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

Step 2: Conjugation to Protein

  • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared NHS-activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.

  • Purify the protein-PEG conjugate using a desalting column to remove excess linker and byproducts.

Step 3: Conjugation to a Thiol-Containing Molecule

  • The purified protein-bromoacetamido-PEG8 conjugate can now be reacted with a thiol-containing molecule in a buffer at pH 8.0-9.0.

G cluster_0 Experimental Workflow: this compound Conjugation A Dissolve this compound in Activation Buffer (pH 6.0) B Add EDC and NHS A->B C Incubate for 15-30 min at RT (NHS-ester formation) B->C D Add activated linker to protein in Conjugation Buffer (pH 7.2-7.5) C->D E Incubate for 2h at RT or overnight at 4°C D->E F Quench reaction with Tris buffer E->F G Purify conjugate (e.g., desalting column) F->G

Figure 3. this compound Conjugation Workflow
Protocol 2: Conjugation of a Maleimide-PEG Linker to a Protein

This protocol describes the direct conjugation of a maleimide-activated PEG linker to cysteine residues on a protein.

Materials:

  • Maleimide-PEG linker

  • Protein with free cysteine residues

  • Conjugation Buffer: PBS, pH 6.5-7.5 (degassed)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Quenching solution: 1 M cysteine or 2-mercaptoethanol (B42355)

  • Desalting column

Procedure:

  • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

  • (Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dissolve the Maleimide-PEG linker in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

  • Add the Maleimide-PEG linker stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the number of free thiols is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quench the reaction by adding an excess of a thiol-containing compound like cysteine or 2-mercaptoethanol to react with any unreacted maleimide groups.

  • Purify the conjugate using a desalting column to remove excess linker and quenching reagent.

G cluster_1 Experimental Workflow: Maleimide-PEG Conjugation A Dissolve protein in degassed Conjugation Buffer (pH 6.5-7.5) B (Optional) Reduce disulfide bonds with TCEP A->B C Add Maleimide-PEG linker B->C D Incubate for 1-2h at RT or overnight at 4°C C->D E Quench reaction with excess thiol D->E F Purify conjugate (e.g., desalting column) E->F G cluster_0 Logical Relationship of Linker Choice and Conjugate Fate Start Choice of Thiol-Reactive Linker Bromo This compound Start->Bromo Maleimide Maleimide-PEG Start->Maleimide Stable Stable Thioether Linkage Bromo->Stable Unstable Thiosuccinimide Linkage Maleimide->Unstable StableConjugate Stable Conjugate Stable->StableConjugate Deconjugation Retro-Michael Reaction / Thiol Exchange Unstable->Deconjugation Unstable->StableConjugate Hydrolysis PayloadLoss Payload Loss / Off-Target Effects Deconjugation->PayloadLoss

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optimization of linker technology is a critical aspect of developing effective and safe antibody-drug conjugates (ADCs). Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG linker is a key parameter that can be fine-tuned to enhance the therapeutic window. This guide provides an objective comparison of different PEG linker lengths on ADC performance, supported by experimental data, to inform rational ADC design.

The Balancing Act: How PEG Linker Length Influences ADC Properties

The inclusion of a hydrophilic PEG linker can significantly impact an ADC's performance by improving its solubility and stability, particularly for those with hydrophobic payloads or high drug-to-antibody ratios (DARs).[1] Longer PEG chains generally lead to a longer plasma half-life and reduced clearance, which can result in greater accumulation of the ADC in tumor tissue.[1] However, this enhancement in pharmacokinetic properties can be accompanied by a decrease in in vitro cytotoxicity.[1] This trade-off necessitates a careful optimization of PEG linker length for each specific ADC to achieve the desired balance of potency, stability, and safety.

Quantitative Comparison of ADCs with Varying PEG Linker Lengths

The following tables summarize quantitative data from a systematic evaluation of ADCs with a consistent antibody and payload (MMAE) but varying PEG linker lengths. This allows for a direct comparison of the impact of PEG chain length on key performance metrics.

Table 1: In Vitro Cytotoxicity of anti-CD30 ADCs with Different PEG Linker Lengths

Linker PEG LengthEC50 on Karpas 299 (ng/mL)EC50 on L540cy (ng/mL)EC50 on L428 (ng/mL)
No PEG1.83.53.2
PEG21.93.83.4
PEG41.93.63.4
PEG82.04.13.8
PEG122.14.34.0
PEG242.55.24.8

Data synthesized from Burke, P. J., et al. (2017). Molecular Cancer Therapeutics.[2]

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rats

Linker PEG LengthClearance Rate (mL/day/kg)
No PEG35.8
PEG228.5
PEG419.1
PEG89.8
PEG129.5
PEG249.2

Data synthesized from Burke, P. J., et al. (2017). Molecular Cancer Therapeutics.[2]

Table 3: In Vivo Efficacy of anti-CD19 ADCs with Different PEG Linker Lengths in a Xenograft Model

Linker PEG LengthTreatment GroupTumor Growth Inhibition
No PEGαCD19-ADCModest tumor growth delay
PEG4αCD19-ADCModest tumor growth delay
PEG8αCD19-ADCComplete tumor regression
PEG12αCD19-ADCComplete tumor regression
PEG24αCD19-ADCComplete tumor regression

Data synthesized from Burke, P. J., et al. (2017). Molecular Cancer Therapeutics.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the in vitro potency of ADCs using a cell viability assay.

  • Cell Culture : Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment : ADCs with varying PEG linker lengths are serially diluted to a range of concentrations in cell culture medium. The diluted ADCs are then added to the cells.

  • Incubation : The plates are incubated for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment : A cell viability reagent (e.g., MTT or XTT) is added to each well. After a further incubation period, the absorbance is measured using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of ADCs in mice or rats.

  • Animal Models : Healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range are used.

  • ADC Administration : A single intravenous (IV) dose of the ADC is administered to each animal.

  • Blood Sampling : Blood samples are collected at various time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, 8 hours, 24 hours, 48 hours, etc.) via an appropriate route (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation : Plasma is isolated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Quantification of ADC : The concentration of the ADC in plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

In Vivo Efficacy Study in a Xenograft Model

This protocol details a standard method for assessing the anti-tumor activity of ADCs in a mouse xenograft model.

  • Tumor Model Development : Immunocompromised mice are subcutaneously inoculated with human cancer cells. Tumors are allowed to grow to a palpable size.

  • Grouping and Treatment : Once tumors reach a predetermined size, the mice are randomized into different treatment groups (e.g., vehicle control, unconjugated antibody, and ADCs with different PEG linker lengths). The respective treatments are administered, typically intravenously.

  • Tumor Volume Measurement : Tumor dimensions are measured at regular intervals using calipers, and the tumor volume is calculated.

  • Monitoring : The body weight and general health of the mice are monitored throughout the study.

  • Endpoint : The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised and weighed.

  • Data Analysis : Tumor growth curves are plotted for each treatment group. The anti-tumor efficacy is evaluated by comparing the tumor growth in the ADC-treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression can be calculated.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of a common ADC payload, MMAE, and a typical experimental workflow for comparing ADCs.

ADC_Mechanism_of_Action Mechanism of Action of an MMAE-based ADC cluster_cell Tumor Cell Internalization Internalization Lysosomal_Trafficking Lysosomal_Trafficking Internalization->Lysosomal_Trafficking 3. Trafficking to lysosome Payload_Release Payload_Release Lysosomal_Trafficking->Payload_Release 4. Linker cleavage (e.g., by Cathepsin B) Tubulin_Binding Tubulin_Binding Payload_Release->Tubulin_Binding 5. MMAE enters cytoplasm Microtubule_Disruption Microtubule_Disruption Tubulin_Binding->Microtubule_Disruption 6. Inhibits tubulin polymerization Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest 7. G2/M phase arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 8. Programmed cell death ADC_Binding 1. ADC binds to target antigen ADC_Binding->Internalization 2. Receptor-mediated endocytosis

Caption: Mechanism of action for an MMAE-based ADC.

Experimental_Workflow Experimental Workflow for Comparing ADCs ADC_Synthesis Synthesize ADCs with varying PEG linker lengths In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay (IC50/EC50 determination) ADC_Synthesis->In_Vitro_Cytotoxicity Pharmacokinetics Pharmacokinetic Study (Clearance, Half-life) ADC_Synthesis->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft model) ADC_Synthesis->In_Vivo_Efficacy Data_Analysis Data Analysis and Comparison In_Vitro_Cytotoxicity->Data_Analysis Pharmacokinetics->Data_Analysis In_Vivo_Efficacy->Data_Analysis

Caption: Workflow for comparing ADCs with different linkers.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic potential of an ADC. As demonstrated by the presented data, there is a clear correlation between PEG length and key ADC attributes such as in vitro potency, pharmacokinetics, and in vivo efficacy. A systematic evaluation of a series of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal construct that balances these properties and maximizes the therapeutic window. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

References

Confirming Bromoacetamido-PEG8-acid Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of linkers like Bromoacetamido-PEG8-acid to proteins, peptides, or other molecules is a critical step. This guide provides an objective comparison of key analytical methods used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for confirming conjugation depends on several factors, including the nature of the conjugated molecule, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleInformation ProvidedResolutionSensitivityThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Confirms the mass increase corresponding to the addition of the this compound linker. Can determine the degree of PEGylation (number of attached linkers).High to Very HighHighModerateProvides precise mass information, confirming successful conjugation and allowing for the identification of different PEGylated species.[1][2][3][4]Can be complex to interpret for heterogeneous samples. May require specialized instrumentation (e.g., for high mass proteins).
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physical and chemical properties (e.g., size, hydrophobicity).Separates the conjugated product from the unconjugated starting materials and excess linker. Can be used to quantify the extent of conjugation.HighModerate to HighHighRobust, reproducible, and widely available. Can be coupled with various detectors for enhanced sensitivity and information.[5][6]Does not directly confirm the identity of the conjugate by mass. Resolution can be challenging for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, confirming the formation of the covalent bond between the linker and the target molecule by observing changes in chemical shifts.[7][8]Very HighLowLowProvides unambiguous structural confirmation of the conjugation site.Requires relatively high sample concentrations and is not suitable for very large molecules. Spectra can be complex to interpret.[7]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on their molecular weight.Visualizes the increase in molecular weight of the protein after conjugation with the PEG linker.LowModerateHighSimple, rapid, and widely used for a qualitative assessment of conjugation.Provides only an estimation of molecular weight and does not confirm the identity of the modification.

Experimental Protocols

Mass Spectrometry: MALDI-TOF for Intact Protein Analysis

Objective: To determine the molecular weight of the conjugated protein and confirm the addition of the this compound linker.

Protocol:

  • Sample Preparation:

    • Dissolve the non-PEGylated protein, the PEGylated protein, and the this compound linker in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a concentration of approximately 1 mg/mL.[9]

    • Prepare the matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile, 0.1% TFA).

    • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).[9]

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline matrix with the embedded analyte.[9]

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in linear or reflector positive ion mode, depending on the mass range of the protein.

    • Calibrate the instrument using a standard protein mixture of known molecular weights.

  • Data Analysis:

    • Analyze the resulting spectra to determine the molecular weights of the unconjugated and conjugated protein.

    • The mass difference should correspond to the molecular weight of the attached this compound linker(s).

HPLC: Reversed-Phase (RP-HPLC) for Separation of Conjugates

Objective: To separate the this compound conjugated product from the unreacted protein and excess linker.

Protocol:

  • System Preparation:

    • Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase conditions. A C4 column is often preferred for larger proteins.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dilute the reaction mixture in Mobile Phase A to a suitable concentration for injection.

  • Chromatographic Conditions:

    • Inject the sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.

    • Set the flow rate to approximately 1 mL/min.

    • Monitor the elution profile using a UV detector at 214 nm and/or 280 nm. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for better detection of the PEG linker, which lacks a strong chromophore.[5]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein, the conjugated product (which will typically have a longer retention time due to the increased hydrophobicity from the PEG linker), and the excess linker.

    • The peak area can be used to quantify the percentage of conjugated product.

NMR Spectroscopy: 1H NMR for Structural Confirmation

Objective: To confirm the covalent attachment of the this compound linker to a thiol-containing molecule (e.g., a cysteine residue).

Protocol:

  • Sample Preparation:

    • Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a concentration of 5-10 mg/mL.

    • Add a small amount of a reference standard (e.g., TMS or DSS) for chemical shift calibration.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The number of scans will depend on the sample concentration.

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials (the molecule to be conjugated and the this compound linker).

    • Look for the disappearance of the proton signals corresponding to the reactive groups (e.g., the thiol proton) and the appearance of new signals or shifts in existing signals indicative of the new covalent bond. For the bromoacetamide reaction with a thiol, the protons adjacent to the carbonyl and the bromine will show a characteristic shift upon formation of the thioether bond. The characteristic peaks of the PEG linker's ethylene (B1197577) glycol units will be present around 3.6 ppm.[10][11]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for confirming this compound conjugation using Mass Spectrometry and HPLC.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation P1 Dissolve Samples (Conjugate, Unconjugated, Linker) P3 Mix Sample and Matrix P1->P3 P2 Prepare Matrix Solution P2->P3 A1 Spot on Target Plate P3->A1 A2 Acquire Mass Spectrum A1->A2 D1 Determine Molecular Weights A2->D1 D2 Confirm Mass Shift D1->D2

Mass Spectrometry Workflow for Conjugation Confirmation

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis P1 Equilibrate HPLC System (Column and Mobile Phases) A1 Inject Sample P1->A1 P2 Prepare and Dilute Reaction Mixture P2->A1 A2 Run Gradient Elution A1->A2 A3 Detect Eluting Components (UV, ELSD, CAD) A2->A3 D1 Analyze Chromatogram A3->D1 D2 Identify and Quantify Peaks D1->D2

HPLC Workflow for Separation and Analysis of Conjugates

By selecting the appropriate analytical method and following a robust experimental protocol, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and consistency of their modified biomolecules for downstream applications.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biopharmaceutical analysis, this guide offers an objective comparison of mass spectrometry-based methods for the characterization of PEGylated peptides. We delve into the performance of various platforms, supported by experimental data, to empower informed decisions in your analytical workflow.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the inherent polydispersity of PEG moieties presents a significant analytical challenge, making detailed structural characterization by mass spectrometry (MS) a complex task. This guide provides a comparative overview of common MS techniques, their respective strengths and weaknesses in the context of PEGylated peptide analysis, and detailed experimental protocols to aid in method development.

The Challenge of Polydispersity

The primary hurdle in the MS analysis of PEGylated peptides is the heterogeneous nature of the PEG polymer. This polydispersity results in a distribution of molecular weights for the conjugated peptide, leading to complex mass spectra with multiple overlapping signals. This spectral congestion can obscure important information regarding the peptide sequence, PEGylation site, and the degree of PEGylation.

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometry platform is critical for successful PEGylated peptide analysis. The two most common ionization techniques employed are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with various mass analyzers such as Time-of-Flight (TOF) and Orbitrap.

Parameter MALDI-TOF MS LC-ESI-Q-TOF MS LC-ESI-Orbitrap MS
Ionization Principle Soft ionization from a solid matrix using a laser.Soft ionization from a liquid phase by applying a high voltage.Soft ionization from a liquid phase by applying a high voltage.
Typical Resolution 5,000 - 20,000 FWHM20,000 - 60,000 FWHM60,000 - >240,000 FWHM[1][2]
Mass Accuracy 10 - 100 ppm2 - 5 ppm<1 - 3 ppm
Throughput High, suitable for rapid screening.Moderate, limited by chromatography.Moderate, limited by chromatography.
Tolerance to Buffers/Salts HighLow, requires extensive sample cleanup.Low, requires extensive sample cleanup.
Key Advantage for PEGylated Peptides Rapid determination of average molecular weight and degree of PEGylation.[3] Good for quality control.High resolution and mass accuracy for intact mass analysis and peptide mapping.[4]Unmatched resolution for resolving complex isotopic patterns of polydisperse samples.[1][5]
Key Disadvantage for PEGylated Peptides Limited resolution for complex mixtures, potential for in-source fragmentation.Spectral complexity due to multiple charge states and polydispersity.Higher instrument cost and potential for ion transmission issues with very large molecules.
Quantitative Capability Semi-quantitative, can be challenging due to non-uniform crystallization.Good, especially with the use of internal standards.Excellent, with high sensitivity and dynamic range.[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in the mass spectrometry analysis of PEGylated peptides. Below are representative protocols for sample preparation and analysis using MALDI-TOF MS and LC-ESI-MS.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to minimize spectral interference and enhance the quality of data.

1. Desalting and Buffer Exchange:

  • Samples must be free of non-volatile salts (e.g., NaCl, K2HPO4) and detergents (e.g., SDS, Triton X-100) as they can suppress ionization and complicate spectra.[7]

  • Use spin columns, dialysis, or reverse-phase solid-phase extraction (SPE) to exchange the sample into a volatile buffer such as 10-100 mM ammonium (B1175870) bicarbonate or ammonium acetate.[8]

  • For direct infusion ESI-MS, a typical solvent is 50:50:0.1 water:acetonitrile (B52724):formic acid. For low concentration samples, acetic acid is preferred over trifluoroacetic acid (TFA) to avoid ion pairing.[7]

2. Protein Precipitation (for plasma samples):

  • To quantify PEGylated peptides in plasma, a protein precipitation step is often necessary.

  • A common method involves precipitation with a water-miscible organic solvent followed by trypsin digestion to generate surrogate peptides for detection.[3]

MALDI-TOF MS Protocol

1. Matrix Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapic acid (SA) in a 50:50 mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[9]

2. Sample-Matrix Co-crystallization:

  • Mix the PEGylated peptide sample (typically 1 mg/mL in 50% acetonitrile/0.1% TFA) with the matrix solution at a 1:1 ratio.[9]

  • For PEGylated samples, the addition of a cationizing agent like NaCl can improve signal intensity.[9]

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[10]

3. Instrument Settings:

  • Instrument: ultrafleXtreme MALDI-TOF/TOF (Bruker Daltonics) or similar.[9]

  • Mode: Reflector positive ion mode.[9]

  • Laser Power: Adjust to just above the ionization threshold (e.g., ~60%).[9]

  • Mass Range: Set according to the expected mass of the PEGylated peptide.

LC-ESI-MS Protocol

1. Liquid Chromatography:

  • Column: A reverse-phase column suitable for peptide separations (e.g., C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) at a flow rate of 0.3 mL/min.

  • Post-column Addition: To simplify the ESI mass spectrum by reducing charge states, a solution of a charge-stripping agent like 1% triethylamine (B128534) (TEA) in 50:50 acetonitrile/water can be introduced post-column via a T-junction at a low flow rate (e.g., 10 µL/min).[4]

2. Mass Spectrometry (Q-TOF or Orbitrap):

  • Ionization Mode: Positive electrospray ionization.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.

  • Mass Analyzer Settings:

    • Q-TOF: Set to acquire data in a mass range of m/z 500 - 4000.

    • Orbitrap: Utilize a resolution setting of at least 60,000. For very complex samples, higher resolution (120,000 or 240,000) is beneficial.[5]

  • Data Acquisition: Acquire data in profile mode to capture the full isotopic distribution.

Mandatory Visualizations

To further clarify the analytical processes, the following diagrams illustrate the general workflow for mass spectrometry analysis of PEGylated peptides and the fundamental structure of a PEGylated peptide.

PEGylated_Peptide_Structure cluster_key Components Peptide Peptide Backbone Linker Linker Peptide->Linker PEG Polyethylene Glycol (PEG) Chain (-O-CH2-CH2-)n Linker->PEG Key_Peptide Peptide: The therapeutic agent. Key_Linker Linker: Covalently attaches PEG to the peptide. Key_PEG PEG: Improves pharmacokinetic properties.

Figure 1: General structure of a PEGylated peptide.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample PEGylated Peptide Sample Desalting Desalting / Buffer Exchange Sample->Desalting Digestion Proteolytic Digestion (Optional, for peptide mapping) Desalting->Digestion LC Liquid Chromatography (LC) (for ESI) Desalting->LC MALDI_spot MALDI Plate Spotting Desalting->MALDI_spot Digestion->LC Ionization Ionization (ESI or MALDI) LC->Ionization MALDI_spot->Ionization MS Mass Analysis (TOF, Q-TOF, or Orbitrap) Ionization->MS Deconvolution Deconvolution of Spectra MS->Deconvolution Identification Identification & Characterization (Mass, PEG distribution, Site) Deconvolution->Identification Quantification Quantification Identification->Quantification

Figure 2: Experimental workflow for MS analysis of PEGylated peptides.

References

A Comparative Guide to the Validation of ADC Purity and Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of Antibody-Drug Conjugates (ADCs) is a cornerstone of therapeutic safety and efficacy.[1] The complex nature of ADCs, which fuse a monoclonal antibody with a potent cytotoxic payload via a chemical linker, presents unique analytical challenges.[1][2] This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to assist in creating robust validation strategies.

Core Analytical Techniques for ADC Purity Assessment

The validation of ADC purity and homogeneity necessitates a multi-pronged approach, with several analytical techniques used to scrutinize different aspects of the conjugate. The most prevalent methods include Size Exclusion Chromatography (SEC) for aggregation and fragmentation analysis, and Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-LC) for determining the drug-to-antibody ratio (DAR) and drug load distribution.

Comparison of Primary Analytical Methods

ParameterSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography (RP-LC)
Primary Application Analysis of protein aggregation and fragmentation.[1][3]Determination of drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.[4]Detailed DAR analysis and evaluation of drug load distribution on light and heavy chains.[5][6]
Principle of Separation Separates molecules based on their hydrodynamic size.[7]Separates molecules based on their surface hydrophobicity.[4][8]Separates molecules based on their hydrophobicity, typically under denaturing conditions.[6][9]
Sample State Native, non-denaturing conditions.[10]Mild, non-denaturing conditions that preserve the native structure.[4][8]Denaturing conditions, often requiring reduction of the ADC to separate chains.[6][9]
Key Insights Quantifies the percentage of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments).[1]Provides a profile of ADCs with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).[10]Quantifies the distribution of the payload on the antibody's light and heavy chains.[5][6]
Complementary Methods Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) offers an orthogonal approach based on molecular weight under denaturing conditions.[1]Mass spectrometry (MS) can be coupled with HIC for more detailed characterization.[2]Liquid chromatography-mass spectrometry (LC-MS) is a powerful complementary technique for detailed characterization.[2][5]

Experimental Protocols and Workflows

Size Exclusion Chromatography (SEC)

SEC is the industry standard for quantifying aggregates and fragments, which are critical quality attributes that can affect an ADC's potency and immunogenicity.[1][7]

Experimental Workflow for SEC Analysis

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis ADC_Sample ADC Sample Injection Inject Sample onto SEC Column ADC_Sample->Injection Mobile_Phase Prepare Isocratic Mobile Phase (e.g., Phosphate Buffered Saline) Separation Isocratic Elution Based on Size Mobile_Phase->Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks for Aggregates, Monomer, Fragments Chromatogram->Integration Quantification Calculate Percentage of Each Species Integration->Quantification

Figure 1: A generalized workflow for the analysis of ADC aggregates and fragments using SEC.

Detailed Methodology:

  • Mobile Phase Preparation: An isocratic mobile phase, such as phosphate-buffered saline (PBS) at a pH of approximately 7.4, is prepared to maintain the native structure of the protein.[11] To minimize secondary hydrophobic interactions, especially with ADCs, the addition of organic solvents like acetonitrile (B52724) may be necessary.[7][12]

  • Chromatography: The ADC sample is injected onto an SEC column. The separation is performed under isocratic conditions at a constant flow rate.[7]

  • Detection: Eluted species are monitored using a UV detector at 280 nm.[7]

  • Data Analysis: The resulting chromatogram is analyzed to quantify the relative percentages of the monomer, aggregates (high molecular weight species), and fragments (low molecular weight species).[7]

Hydrophobic Interaction Chromatography (HIC)

HIC is a key technique for characterizing the heterogeneity of an ADC preparation by separating species with different drug-to-antibody ratios.[4][10] The method takes advantage of the increased hydrophobicity of the ADC as more drug molecules are conjugated.[10]

Experimental Workflow for HIC Analysis

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis ADC_Sample ADC Sample Injection Inject Sample onto HIC Column ADC_Sample->Injection Mobile_Phases Prepare Mobile Phases: A: High Salt (e.g., Ammonium Sulfate) B: Low Salt (e.g., Sodium Phosphate) Gradient_Elution Apply Descending Salt Gradient (High Salt to Low Salt) Mobile_Phases->Gradient_Elution Injection->Gradient_Elution Detection UV Detection at 280 nm Gradient_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Identification Identify Peaks Corresponding to DAR0, DAR2, DAR4, etc. Chromatogram->Peak_Identification DAR_Calculation Calculate Average DAR from Peak Area Distribution Peak_Identification->DAR_Calculation RPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduce Inter-chain Disulfide Bonds (e.g., with DTT) ADC_Sample->Reduction Reduced_Sample Reduced Light & Heavy Chains Reduction->Reduced_Sample Injection Inject Reduced Sample onto RP Column Reduced_Sample->Injection Gradient_Elution Apply Organic Solvent Gradient (e.g., Acetonitrile) Injection->Gradient_Elution Detection UV or Mass Spectrometry (MS) Detection Gradient_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Analysis Identify and Quantify Unconjugated and Conjugated Chains Chromatogram->Peak_Analysis DAR_Calculation Calculate Average DAR and Drug Distribution Peak_Analysis->DAR_Calculation

References

A Comparative Guide to Functional Assays for PROTACs Featuring Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly advancing field of targeted protein degradation, the effective design and evaluation of Proteolysis Targeting Chimeras (PROTACs) are paramount. This guide provides an objective comparison of key functional assays for characterizing PROTACs, with a special focus on those constructed with the flexible linker, Bromoacetamido-PEG8-acid. We will delve into the experimental data, present detailed protocols for critical assays, and visualize the underlying biological and experimental workflows.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is a critical determinant of the PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's solubility and cell permeability.[2] this compound is a commonly used polyethylene (B3416737) glycol (PEG)-based linker that provides flexibility and hydrophilicity to the PROTAC molecule.[3][4]

The PROTAC Mechanism of Action: A Stepwise Journey to Degradation

The journey of a PROTAC from administration to target protein degradation involves a series of critical steps, each of which can be interrogated with specific functional assays. Understanding this pathway is essential for troubleshooting and optimizing PROTAC design.

PROTAC_Mechanism cluster_cell Cell Cell_Membrane Cell Membrane PROTAC_in PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While PEG linkers like this compound are widely used due to their favorable properties, other linker chemistries are also employed. The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters.

It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Performance of PROTACs with Flexible Linkers (PEG and Alkyl Chains)
Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)
BRD4CRBN4-PEG units< 0.5 µM> 90%
BTKCRBN≥ 4-PEG units1-40>85%
TBK1VHL21-atom alkyl/ether396%
ERαVHL16-atom alkyl5>95%

Data in this table is compiled from multiple sources for illustrative purposes.[5][6]

Table 2: Performance of PROTACs with Rigid Linkers
Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)
ARVHLPiperidine-containing< 1>90%
CDK9CRBNTriazole-containing< 10>90%

Data in this table is compiled from multiple sources for illustrative purposes.[7]

Key Functional Assays for PROTAC Evaluation

A comprehensive assessment of a PROTAC's function requires a suite of biochemical and cellular assays. Below are detailed protocols for three essential assays.

In-Cell Western: Quantifying Protein Degradation

The In-Cell Western (ICW) assay is a plate-based immunofluorescence method that provides a moderate-throughput alternative to traditional Western blotting for quantifying protein degradation.[8][9]

ICW_Workflow Start Seed cells in 96-well plate Treat Treat with PROTAC (e.g., with this compound linker) Start->Treat Fix_Perm Fix and Permeabilize Cells Treat->Fix_Perm Block Block with BSA or milk Fix_Perm->Block Primary_Ab Incubate with Primary Antibody (anti-POI) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Scan Scan plate on imaging system Secondary_Ab->Scan Analyze Quantify fluorescence intensity (Normalize to cell number) Scan->Analyze End Determine DC50 and Dmax Analyze->End

Caption: Experimental workflow for the In-Cell Western assay.

Experimental Protocol: In-Cell Western

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (and vehicle control) for the desired time (e.g., 4-24 hours).

  • Fixation and Permeabilization:

    • Gently remove the media and wash once with ice-cold PBS.

    • Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the wells three times with PBS containing 0.1% Triton X-100.

    • Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature for permeabilization.

  • Blocking: Wash the wells three times with PBS. Add 150 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of the primary antibody against the protein of interest, diluted in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with TBST. Add 50 µL of the fluorescently labeled secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.

  • Imaging and Analysis: Wash the wells five times with TBST. Scan the plate using an infrared imaging system. Quantify the fluorescence intensity in each well and normalize to a cell staining dye to account for variations in cell number. Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 and Dmax values.[1]

TR-FRET Assay: Detecting Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the ternary complex.[10][11]

TRFRET_Principle cluster_assay TR-FRET Assay Principle Donor Donor Fluorophore (e.g., on anti-tag Ab for POI) No_Complex No FRET Signal (No Ternary Complex) Donor->No_Complex No PROTAC Complex FRET Signal (Ternary Complex Formed) Donor->Complex PROTAC present Acceptor Acceptor Fluorophore (e.g., on anti-tag Ab for E3) Acceptor->No_Complex Acceptor->Complex PROTAC PROTAC PROTAC->Complex POI Tagged POI POI->Complex E3 Tagged E3 Ligase E3->Complex

References

The Role of Bromoacetamido-PEG8-acid in Targeted Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. Bromoacetamido-PEG8-acid has emerged as a prominent linker, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of this compound against other common linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic design.

This compound: A Profile

This compound is a heterobifunctional linker that features a bromoacetamide group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The bromoacetamide group readily reacts with thiol groups, such as those on cysteine residues of antibodies, to form a stable thioether bond.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the carboxylic acid provides a handle for conjugation to a payload molecule.[2]

Comparison with Alternative Linkers

The performance of a linker is paramount to the success of a targeted therapy. Here, we compare this compound with two common alternatives: maleimide-based linkers and bromoacetamido-PEG linkers with varying PEG chain lengths.

Stability: Bromoacetamide vs. Maleimide (B117702)

A key advantage of the bromoacetamide functional group over the more traditionally used maleimide is the superior stability of the resulting conjugate.[3] Maleimide-thiol adducts are susceptible to a retro-Michael reaction, which can lead to premature release of the payload in circulation and potential off-target toxicity.[4] In contrast, the thioether bond formed by the reaction of a bromoacetamide with a thiol is significantly more stable.

Table 1: Comparative Stability of Bromoacetamide and Maleimide Linkers in ADCs

Linker TypeConjugate Stability MetricResultReference
Bromoacetamide-basedNo measurable systemic drug release in mice over 2 weeks.High Stability[5]
Maleimide-basedSignificant deconjugation observed in plasma over time.Lower Stability[4]
Bromoacetamide-based25% higher intratumoral drug exposure over 7 days compared to maleimide linker.Enhanced Tumor Accumulation[5]
Impact of PEG Linker Length in PROTACs

In the context of PROTACs, the length of the PEG linker is a critical parameter influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which ultimately dictates the efficiency of target protein degradation. The optimal linker length is target-dependent.

Table 2: Influence of PEG Linker Length on EGFR-Targeting PROTAC Efficacy

PROTAC CompoundLinker CompositionTarget Cell LineDC50 (nM)IC50 (nM)Reference
PROTAC EGFR degrader 8Not specifiedHCC82715.5614.21[6]
PROTAC EGFR degrader 2Not specifiedNot specified36.514.0[7]
Gefitinib-based PROTACPEG linkerHCC827 (EGFRdel19)0.264.91[8]
Dacomitinib-based PROTACNot specifiedHCC-827 (EGFRdel19)3.57Not reported[9]

Note: Direct comparison is challenging as the warhead and E3 ligase ligand may differ between these PROTACs. However, the data illustrates the range of potencies achievable with different linker designs.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of targeted therapies utilizing this compound.

Protocol 1: General Procedure for Antibody-Drug Conjugation with Bromoacetamido-PEG-acid

This protocol outlines the steps for conjugating a bromoacetamido-activated payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Bromoacetamido-PEG8-payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: The mAb is partially reduced using a controlled amount of TCEP to expose reactive thiol groups from the interchain disulfide bonds. The reaction is typically carried out at 37°C for 1-2 hours.

  • Conjugation: The Bromoacetamido-PEG8-payload, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction is allowed to proceed at room temperature for 1-4 hours.

  • Quenching: The reaction is quenched by the addition of an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted bromoacetamide groups.

  • Purification: The resulting ADC is purified from unconjugated payload and other small molecules using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Protocol 2: In Vitro Plasma Stability Assay for ADCs

This assay evaluates the stability of the ADC and the potential for premature payload release in a biologically relevant matrix.

Materials:

  • ADC construct

  • Human plasma

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Incubation: The ADC is incubated in human plasma at a concentration of 1 mg/mL at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing: At each time point, the ADC is captured from the plasma, for example, using protein A magnetic beads.

  • Analysis: The captured ADC is analyzed by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

Protocol 3: Western Blot for PROTAC-mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Target-expressing cell line (e.g., HCC827 for EGFR)

  • PROTAC of interest

  • Cell lysis buffer

  • Primary antibody against the target protein (e.g., anti-EGFR)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with the primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: The chemiluminescent signal is detected, and the band intensities for the target protein are normalized to the loading control. The percentage of protein degradation is calculated relative to a vehicle-treated control.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway

ADC_Workflow mAb Monoclonal Antibody Reduced_mAb Reduced mAb (exposed thiols) mAb->Reduced_mAb Reduction (TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_mAb->ADC Conjugation Bromo_Payload Bromoacetamido- PEG8-Payload Bromo_Payload->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Potency) Purification->Characterization

ADC Conjugation Workflow

PROTAC_Degradation_Workflow Cells Target Cells Treatment PROTAC Treatment Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Data Analysis (% Degradation) Western_Blot->Analysis

PROTAC Degradation Assay Workflow

Conclusion

This compound offers a robust and versatile platform for the development of targeted therapies. Its key advantages include the formation of highly stable conjugates and the favorable pharmacokinetic properties imparted by the PEG spacer. When compared to maleimide-based linkers, bromoacetamide provides superior stability, which can translate to a better safety profile and enhanced tumor accumulation of the payload. In the context of PROTACs, the length of the PEG linker is a critical design element that must be optimized for each specific target to achieve maximal degradation efficacy. The experimental protocols and workflows provided herein offer a foundation for the rational design and evaluation of novel ADCs and PROTACs utilizing this compound and other advanced linker technologies.

References

Safety Operating Guide

Proper Disposal of Bromoacetamido-PEG8-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Bromoacetamido-PEG8-acid, a bifunctional linker commonly used in the development of antibody-drug conjugates and other targeted therapies, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) provided by the supplier. While a specific, comprehensive SDS for this exact compound is not publicly available in search results, information on related compounds like bromoacetic acid and other bromoacetylated molecules indicates a need for significant caution. Bromoacetic acid is known to be toxic and corrosive. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are essential.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.

Summary of Hazards and Disposal Information

CharacteristicInformationSource
Primary Hazards Based on the bromoacetamide group, it is likely to be toxic and corrosive.
Physical State Solid powder.[1]
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is often at -20°C.[2]
Incompatible Materials Strong oxidizing agents.[3]
Disposal Method Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain.[4][5][6]
Waste Container A clearly labeled, sealed, and chemically compatible container.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be handled through your institution's hazardous waste management program.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound powder in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should also be placed in the same solid hazardous waste container.

  • Solutions: If the compound is in a solution, it should be collected in a designated liquid hazardous waste container that is compatible with the solvent used. Do not mix with other incompatible waste streams.

2. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Toxic," "Corrosive").

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from general laboratory traffic.

4. Arrange for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Identify Waste (Unused chemical, contaminated labware) B Segregate Waste (Solid vs. Liquid) A->B Categorize C Select Appropriate Waste Container (Labeled, sealed, compatible) B->C Prepare D Transfer Waste to Container C->D Collect E Store in Satellite Accumulation Area D->E Secure F Contact Environmental Health & Safety (EHS) E->F Initiate Pickup G Schedule Waste Pickup F->G Arrange H EHS Collects and Disposes of Waste G->H Final Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Bromoacetamido-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of Bromoacetamido-PEG8-acid. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Understanding the Hazards

This compound is a bifunctional crosslinker containing a reactive bromoacetamide group and a terminal carboxylic acid. The bromoacetamide moiety is an alkylating agent, capable of reacting with nucleophiles such as thiols. While specific toxicity data for this compound is limited, the presence of the bromoacetamide functional group suggests potential hazards associated with alkylating agents. Therefore, it is prudent to handle this compound with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin. The polyethylene (B3416737) glycol (PEG) backbone is generally considered to have low toxicity.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid form or in solution.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects eyes from dust particles and accidental splashes.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides a barrier against skin contact. Should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory CoatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or equivalentWhen handling the solid powder outside of a certified chemical fume hoodMinimizes inhalation of fine particles.

Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Engineering Controls
  • Chemical Fume Hood: All weighing and initial dissolution of the solid compound should be performed in a certified chemical fume hood to control airborne particles.

  • Ventilation: Ensure adequate general laboratory ventilation.

Procedural Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receiving Receive Package inspect Inspect for Damage receiving->inspect storage Store at -20°C inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction solid_waste Solid Waste Collection reaction->solid_waste liquid_waste Liquid Waste Collection reaction->liquid_waste disposal Dispose via EHS solid_waste->disposal liquid_waste->disposal

Caption: Standard Workflow for this compound
Step-by-Step Handling Protocol

  • Preparation:

    • Read the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace in the chemical fume hood by covering the surface with absorbent liner paper.

  • Weighing the Compound:

    • Bring the sealed container of this compound to room temperature before opening to prevent condensation.

    • Inside the chemical fume hood, carefully open the container.

    • Using a clean spatula, weigh the desired amount of the solid onto a weigh boat. Avoid creating dust.

  • Dissolution:

    • Add the weighed solid to your reaction vessel.

    • Add the desired solvent (e.g., water, DCM) to the vessel and mix gently until the solid is fully dissolved.

  • Reaction:

    • Proceed with your experimental protocol, maintaining all safety precautions.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work area in the fume hood with a damp cloth.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeCollection ContainerDisposal Procedure
Unused Solid Compound Original, labeled container or a clearly labeled hazardous waste container.Dispose of through your institution's Environmental Health and Safety (EHS) office as chemical waste.
Contaminated Solid Waste (e.g., gloves, weigh boats, absorbent paper)Labeled hazardous waste bag or container.Segregate from general laboratory trash. Dispose of through your institution's EHS office.
Liquid Waste (e.g., reaction mixtures, solvent rinses)Labeled, sealed hazardous waste container compatible with the solvents used.Do not pour down the drain. Dispose of through your institution's EHS office.

Important Considerations:

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS office immediately.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Storage: Store this compound in a tightly sealed container at -20°C in a dry, well-ventilated area.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG8-acid
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG8-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。